CPTH6 hydrobromide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQRZOKSCOLKS-PUBYZPQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of CPTH6 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular pathways affected by CPTH6, focusing on its role as a histone acetyltransferase (HAT) inhibitor and the subsequent downstream cellular consequences. This document details the direct enzymatic inhibition of GCN5 and PCAF, leading to hypoacetylation of histone and non-histone proteins. The resultant cellular effects, including the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G0/G1 phase, and modulation of autophagy, are thoroughly examined. Quantitative data are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a complete resource for researchers in oncology and drug development.
Core Mechanism: Inhibition of Histone Acetyltransferases GCN5 and PCAF
CPTH6 is a novel and specific inhibitor of the GCN5 (General Control Non-derepressible 5) and PCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2][3][4] Unlike inhibitors of other HAT families like p300/CBP, CPTH6 demonstrates selectivity for the GNAT (GCN5-related N-acetyltransferase) family.[2] The inhibitory effect of CPTH6 on GCN5 and PCAF has been demonstrated in radioactive and colorimetric in vitro HAT assays.[5][6] Evidence suggests that CPTH6 may act as a competitive inhibitor with respect to acetyl-CoA, as increasing acetyl-CoA concentrations can reverse its inhibitory effect on GCN5 activity.[2]
The inhibition of GCN5 and PCAF by CPTH6 leads to a global reduction in protein acetylation. This includes the hypoacetylation of core histones, particularly Histone H3 and Histone H4.[2][3] Furthermore, CPTH6 also affects the acetylation status of non-histone proteins, most notably α-tubulin.[4][7] This broad impact on the acetylome is central to the diverse biological effects of CPTH6.
Quantitative Data on CPTH6 Activity
The inhibitory activity of CPTH6 has been quantified in various cancer cell lines, demonstrating its broad anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| A549 | Non-Small Cell Lung Cancer | 73 | [7][8] |
| H1299 | Non-Small Cell Lung Cancer | 65 | [7][8] |
| Calu-1 | Non-Small Cell Lung Cancer | 77 | [7][8] |
| A427 | Non-Small Cell Lung Cancer | 81 | [7][8] |
| Calu-3 | Non-Small Cell Lung Cancer | 85 | [7][8] |
| HCC827 | Non-Small Cell Lung Cancer | 205 | [7][8] |
| H460 | Non-Small Cell Lung Cancer | 147 | [7][8] |
| H1975 | Non-Small Cell Lung Cancer | 198 | [7][8] |
| H1650 | Non-Small Cell Lung Cancer | 83 | [7] |
| U-937 | Acute Myeloid Leukemia | Not specified | [2] |
| HL-60 | Acute Myeloid Leukemia | Not specified | [9] |
| HT-29 | Colon Carcinoma | Not specified | [9] |
| HCT116 | Colon Carcinoma | Not specified | [9] |
| A2780 | Ovary Carcinoma | Not specified | [9] |
| M14 | Melanoma | Not specified | [9] |
| U-87 | Glioblastoma | Not specified | [9] |
| MCF7 | Breast Carcinoma | Not specified | [9] |
Downstream Cellular Effects of CPTH6
The inhibition of GCN5 and PCAF by CPTH6 triggers a cascade of cellular events, culminating in anti-cancer activity through the induction of apoptosis, cell cycle arrest, and modulation of autophagy.
Induction of Apoptosis via the Mitochondrial Pathway
CPTH6 is a potent inducer of apoptosis in various cancer cell lines.[2][3][4] The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3.[2] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[7] The involvement of the Bcl-2 family of proteins in regulating this process has also been noted, with CPTH6 affecting the expression of both pro- and anti-apoptotic members.[2][3]
Figure 1: CPTH6-induced apoptotic signaling pathway.
G0/G1 Phase Cell Cycle Arrest
A significant effect of CPTH6 treatment is the induction of cell cycle arrest, primarily in the G0/G1 phase.[2][3] This arrest prevents cancer cells from progressing to the S phase and undergoing DNA replication. The molecular mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. While the precise details are still under investigation, it is suggested that the inhibition of GCN5/PCAF by CPTH6 may lead to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are essential for the G1/S transition.
Figure 2: CPTH6-induced G0/G1 cell cycle arrest pathway.
Modulation of Autophagy
CPTH6 has been shown to modulate the autophagic process in cancer cells.[10][11] Interestingly, the effect of CPTH6 on autophagy appears to be complex and context-dependent. Studies have shown that CPTH6 treatment leads to an accumulation of autophagic markers, such as LC3-II.[12] This accumulation is not due to an induction of autophagy but rather to a blockage of the autophagic flux at a late stage, impairing the fusion of autophagosomes with lysosomes.[10] This process is dependent on the autophagy-related protein 7 (Atg7) but occurs independently of Beclin-1, suggesting a non-canonical pathway.[10] The hypoacetylation of α-tubulin by CPTH6 is thought to play a role in this disruption of autophagic flux.[13] The interplay between CPTH6-induced apoptosis and autophagy is an area of active investigation, with some evidence suggesting that the blockage of autophagy may contribute to the apoptotic cell death observed.[14]
Figure 3: Modulation of autophagy by CPTH6.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CPTH6's mechanism of action.
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)
This protocol is adapted from methodologies used to assess the direct inhibitory effect of CPTH6 on HAT enzymes.[6]
-
Reaction Mixture Preparation: In a final volume of 30 µL, combine HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), 10 µg of histone H3 or H4 substrate, and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add 100-200 ng of recombinant human GCN5 or PCAF enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 1 µL of [3H]-acetyl-CoA (0.5 mCi/mL).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stopping the Reaction: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.0).
-
Scintillation Counting: Air dry the P81 paper and measure the incorporated radioactivity using a liquid scintillation counter.
Figure 4: Workflow for the in vitro radioactive HAT assay.
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxic effects of CPTH6 on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 10 to 200 µM) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Acetylation and Apoptosis Markers
This protocol is for detecting changes in protein acetylation and key apoptotic proteins following CPTH6 treatment.[15][16]
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Cell Lysis: After treatment with CPTH6, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-H3, acetylated-α-tubulin, cleaved PARP, or cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution after CPTH6 treatment.
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Cell Harvesting: Following treatment with CPTH6, harvest both adherent and floating cells.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis by flow cytometry.[1][17][18][19]
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Cell Preparation: After CPTH6 treatment, harvest the cells and wash them with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound represents a significant advancement in the development of epigenetic-based cancer therapies. Its specific inhibition of the GCN5 and PCAF histone acetyltransferases triggers a cascade of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy. This in-depth technical guide provides a comprehensive resource for the scientific community, offering detailed insights into the molecular mechanisms of CPTH6, quantitative data on its activity, and robust experimental protocols to facilitate further research and development. A thorough understanding of the intricate signaling pathways affected by CPTH6 will be crucial for its successful translation into clinical applications and for the design of novel combination therapies to combat cancer.
References
- 1. bosterbio.com [bosterbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The thiazole derivative CPTH6 impairs autophagy [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Autophagy and apoptosis- what’s the connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. kumc.edu [kumc.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CPTH6 Hydrobromide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Functions, Mechanisms of Action, and Therapeutic Potential of CPTH6 Hydrobromide for Researchers, Scientists, and Drug Development Professionals.
This compound, a thiazole (B1198619) derivative, has emerged as a significant compound in oncological research.[1][2] This technical guide provides a comprehensive overview of its core functions, mechanism of action, and the experimental protocols used to elucidate its effects, with a particular focus on its application in cancer research.
Core Function and Mechanism of Action
This compound is a specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[3][4][5] Unlike other HAT inhibitors, it does not significantly affect the activity of p300 and CBP HATs.[3] The primary mechanism of action of CPTH6 is the reduction of histone acetylation, specifically decreasing the acetylation of histone H3 at lysine (B10760008) 18.[3] This inhibition of HAT activity leads to downstream effects on gene expression and protein function, ultimately influencing cell fate.
The inhibition of Gcn5 and pCAF by CPTH6 has been shown to induce several cellular processes that contribute to its anti-cancer properties:
-
Induction of Apoptosis: CPTH6 activates the apoptotic program in various cancer cell lines, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[1][2][5] This is achieved through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[5]
-
Cell Cycle Perturbation: The compound causes an accumulation of cells in the G0/G1 phase and a depletion of cells in the S/G2M phases of the cell cycle.[5][6]
-
Modulation of Autophagy: CPTH6 has been observed to impair autophagy and reduce autophagosome turnover by hindering their degradation pathway.[3]
-
Induction of Differentiation: In addition to inducing apoptosis, CPTH6 can also promote differentiation in AML and neuroblastoma cells.[3][5]
-
Reduction of Tubulin Acetylation: CPTH6 also reduces the acetylation of α-tubulin, which can affect microtubule dynamics and related cellular processes.[4][5]
Therapeutic Potential in Oncology
The primary therapeutic application of this compound investigated to date is in the treatment of cancer. Its ability to selectively inhibit Gcn5 and pCAF makes it a promising candidate for targeted cancer therapy.
Non-Small Cell Lung Cancer (NSCLC)
Research has demonstrated that CPTH6 preferentially targets lung cancer stem-like cells (LCSCs) derived from NSCLC patients.[2][7][8][9] While it inhibits the growth of both LCSCs and established NSCLC cell lines, the inhibitory effect is more pronounced in LCSCs.[2][7] The growth-inhibitory effect in LCSCs is primarily due to the induction of apoptosis.[2][8] Furthermore, treatment with CPTH6 is associated with a reduction in stemness markers in LCSC lines.[2][7][8] In vivo studies have shown that CPTH6 can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell content in treated tumors.[2][7][8]
Leukemia
CPTH6 has been shown to induce histone hypoacetylation and apoptosis in human leukemia cells.[5] It inhibits the acetylation of H3/H4 histones and α-tubulin in a panel of leukemia cell lines, leading to a concentration- and time-dependent inhibition of cell viability.[5] The pro-apoptotic effects of CPTH6 in leukemia cells are mediated through the mitochondrial pathway and are influenced by the expression of Bcl-2 and Bcl-xL.[5]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CPTH6 in various non-small cell lung cancer cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) at 72h |
| H1299 | 65 |
| A549 | 73 |
| Calu-1 | 77 |
| A427 | 81 |
| H1650 | 83 |
| Calu-3 | 85 |
| H460 | 147 |
| H1975 | 198 |
| HCC827 | 205 |
Data sourced from a study on the effects of CPTH6 on human NSCLC cell lines.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of CPTH6-induced apoptosis.
Caption: General experimental workflow for evaluating CPTH6 efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of CPTH6.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Apoptosis Analysis (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cancer cells with CPTH6 at various concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[8]
Western Blotting for Histone Acetylation
-
Protein Extraction: Extract total protein from CPTH6-treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound is a potent and specific inhibitor of Gcn5/pCAF HATs with significant anti-cancer activity, particularly against leukemia and non-small cell lung cancer. Its ability to preferentially target cancer stem cells highlights its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular mechanisms and clinical applications of this promising compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other cancer types and in combination with existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]
CPTH6 Hydrobromide as a Gcn5/pCAF Inhibitor: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of CPTH6 hydrobromide, a thiazole (B1198619) derivative identified as a selective inhibitor of the GNAT family histone acetyltransferases (HATs), Gcn5 (KAT2A) and pCAF (KAT2B). CPTH6 has emerged as a valuable chemical probe for studying the roles of these enzymes in cellular processes and as a potential scaffold for the development of novel anticancer therapeutics. This guide details its mechanism of action, summarizes its biological effects with quantitative data, presents detailed experimental protocols for its evaluation, and illustrates key pathways and workflows through diagrams.
Introduction: Gcn5 and pCAF in Health and Disease
General control non-depressible 5 (Gcn5) and p300/CBP-associated factor (pCAF) are highly homologous lysine (B10760008) acetyltransferases (KATs) that play critical roles in transcriptional regulation.[1] They function as the catalytic subunits of large, multi-protein coactivator complexes, which are recruited to chromatin to acetylate histone tails (primarily Histone H3 at lysine 9, H3K9) and other non-histone proteins.[1][2] This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and creating a more open chromatin structure that facilitates gene transcription.[3]
Beyond histones, Gcn5 and pCAF acetylate a wide array of proteins, including transcription factors like p53 and c-MYC, and cytoskeletal proteins such as α-tubulin.[1][4] Through these activities, they regulate fundamental cellular processes including cell cycle progression, DNA repair, metabolism, and differentiation.[1][5] Dysregulation of Gcn5 and pCAF activity is implicated in various diseases, most notably cancer, where their overexpression is often linked to the stabilization of oncoproteins and the promotion of cell proliferation and survival.[1][6] This makes them attractive targets for therapeutic intervention.
This compound: A Selective Gcn5/pCAF Inhibitor
CPTH6, with the chemical name 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone, is a thiazole derivative that selectively inhibits the HAT activity of Gcn5 and pCAF.[7][8][9]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [10] |
| CAS Number | 2321332-57-2 | [9][10] |
| Molecular Formula | C₁₅H₁₆ClN₃S • HBr | [10] |
| Molecular Weight | 386.7 g/mol | [10] |
| Appearance | Crystalline solid | [10] |
| Solubility | DMSO: 25 mg/ml; DMF: 25 mg/ml; Ethanol: 0.5 mg/ml | [10] |
Mechanism of Action
CPTH6 demonstrates significant selectivity for Gcn5 and pCAF over the related p300/CBP family of HATs.[8][9] In vitro enzymatic assays show that CPTH6 effectively reduces the acetylation of histone substrates by recombinant Gcn5 and pCAF, while having no effect on p300 or CBP activity at similar concentrations.[8]
The inhibitory effect of CPTH6 on Gcn5 can be reversed by increasing the concentration of the acetyl-CoA cofactor, suggesting a mechanism that may involve competition at or near the acetyl-CoA binding site.[8] Treatment of cells with CPTH6 leads to a dose- and time-dependent decrease in the acetylation of key Gcn5/pCAF substrates, including histone H3, histone H4, and α-tubulin.[7][8][11] This hypoacetylation of cellular proteins is a direct consequence of Gcn5/pCAF inhibition and underlies the biological effects of the compound.
Quantitative Biological Data
CPTH6 has been evaluated across a range of human cancer cell lines, demonstrating potent anti-proliferative and cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell type and exposure duration.
In Vitro HAT Inhibition
In a radioactive assay using recombinant enzymes and histone H3 as a substrate, 800 μmol/L CPTH6 demonstrated significant inhibition of Gcn5 and pCAF activity, comparable to other known inhibitors, while not affecting p300 and CBP.[8][12]
Cell Viability (IC₅₀)
The following tables summarize the IC₅₀ values of CPTH6 in various cancer cell lines.
Table 1: IC₅₀ of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment) [11]
| Cell Line | IC₅₀ (μM) |
| H1299 | 65 |
| A549 | 73 |
| Calu-1 | 77 |
| A427 | 81 |
| H1650 | 83 |
| Calu-3 | 85 |
| H460 | 147 |
| H1975 | 198 |
| HCC827 | 205 |
Table 2: IC₅₀ of CPTH6 in Patient-Derived Lung Cancer Stem-Like Cells (LCSCs) (72h treatment) [3]
| LCSC Line | IC₅₀ (μM) |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Notably, CPTH6 shows greater potency in lung cancer stem-like cells compared to established NSCLC cell lines, suggesting it may preferentially target the cancer stem cell population.[3][11]
Cellular Consequences and Signaling Pathways
Inhibition of Gcn5/pCAF by CPTH6 triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
-
Histone Hypoacetylation and Gene Expression: CPTH6 treatment leads to global hypoacetylation of histones H3 and H4.[7] This alters chromatin structure and modulates the expression of genes critical for cell survival and proliferation.
-
Cell Cycle Arrest: Treated cells accumulate in the G0/G1 phase of the cell cycle, with a corresponding depletion of cells in the S and G2/M phases.[7][8]
-
Apoptosis Induction: CPTH6 induces apoptosis through the intrinsic mitochondrial pathway.[7] This is characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and cleavage of PARP.[7][8] Overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL can mitigate CPTH6-induced apoptosis.[7]
-
α-Tubulin Hypoacetylation and Autophagy: CPTH6 also reduces the acetylation of α-tubulin, a non-histone substrate of Gcn5/pCAF.[7][11] This has been linked to an impairment of the autophagic process, specifically by reducing autophagosome turnover and degradation.[9][13]
Detailed Experimental Protocols
The following are representative protocols for evaluating the activity of CPTH6.
In Vitro HAT Activity Assay (Radioactive)
This protocol is adapted from studies demonstrating the direct enzymatic inhibition by CPTH6.[8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the HAT assay buffer (50 mmol/L Tris-HCl pH 8.0, 0.1 mmol/L EDTA, 1 mmol/L dithiothreitol, 10% glycerol).
-
Component Addition: To the buffer, add the following components:
-
1 μg of recombinant human Gcn5 or pCAF protein.
-
2 μg of histone H3 or H4 substrate.
-
CPTH6 (e.g., at a final concentration of 800 μmol/L) or DMSO as a vehicle control.
-
20 μmol/L Acetyl-CoA containing 0.01 μCi/μL [³H]Acetyl-CoA to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Blotting: Spot the reaction mixture in triplicate onto P-81 phosphocellulose filter papers.
-
Washing: Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.
-
Detection: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express the results as a percentage of the activity observed in the DMSO control samples.
Cellular Acetylation Analysis (Western Blot)
This protocol assesses the effect of CPTH6 on protein acetylation levels within cells.[8][11]
-
Cell Treatment: Plate cells (e.g., U-937, H1299) and allow them to adhere. Treat with various concentrations of CPTH6 (e.g., 20-100 μmol/L) or DMSO for desired time points (e.g., 24-72 hours).
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein lysate and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-acetyl-Histone H3, anti-acetyl-α-tubulin (K40), anti-total Histone H3, anti-total α-tubulin, and a loading control (e.g., anti-HSP72/73, anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize the acetylated protein levels to the total protein and/or loading control.
Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol measures the effect of CPTH6 on cell proliferation and viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of CPTH6 (e.g., 10-200 μmol/L) for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression (four-parameter model) to calculate the IC₅₀ value.
Applications in Research and Drug Development
CPTH6 serves as a critical tool for elucidating the specific functions of Gcn5 and pCAF in various biological contexts. Its selectivity allows researchers to dissect the roles of the GNAT family from those of the p300/CBP family.
From a therapeutic standpoint, the potent activity of CPTH6 against cancer cells, particularly cancer stem-like cells, makes it a promising lead compound.[11] The high IC₅₀ values in some contexts indicate a need for further optimization to improve potency for potential clinical use.[1] Future drug development efforts may focus on:
-
Structure-Activity Relationship (SAR) studies: To design more potent and drug-like analogs.
-
Combination Therapies: Investigating synergistic effects with other anticancer agents, such as DNA-damaging drugs.[14]
-
In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of CPTH6 and its derivatives in animal models. Studies have already shown that CPTH6 can inhibit the growth of LCSC-derived xenografts in vivo.[11]
Conclusion
This compound is a well-characterized, selective inhibitor of Gcn5 and pCAF acetyltransferases. It effectively reduces histone and non-histone protein acetylation, leading to cell cycle arrest and apoptosis in a variety of cancer models. Its preferential activity against cancer stem-like cells highlights its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to utilize CPTH6 as a chemical probe and a scaffold for the discovery of next-generation epigenetic cancer therapies.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posttranslational regulation of the GCN5 and PCAF acetyltransferases | PLOS Genetics [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The thiazole derivative CPTH6 impairs autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CPTH6 Hydrobromide in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide is a novel thiazole (B1198619) derivative that has emerged as a specific inhibitor of the GCN5 (General Control Nondepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs). By selectively targeting these enzymes, CPTH6 induces histone hypoacetylation, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of CPTH6, a compilation of its activity in different cancer models, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a small molecule inhibitor of the GNAT (Gcn5-related N-acetyltransferase) family of histone acetyltransferases. Specifically, it has been shown to inhibit the enzymatic activity of Gcn5 and pCAF, while having no effect on other HATs like p300 and CBP[1][2]. This specificity makes CPTH6 a valuable tool for dissecting the roles of Gcn5 and pCAF in cellular processes and a potential candidate for therapeutic development.
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. HATs transfer an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, making DNA more accessible for transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer. By inhibiting Gcn5 and pCAF, CPTH6 effectively reduces the acetylation of their target histones, primarily histone H3, leading to chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival[1][2][3].
Mechanism of Action
CPTH6 exerts its biological effects through the specific inhibition of Gcn5 and pCAF HAT activity. This inhibition leads to a decrease in the acetylation of histone H3, particularly at lysine 9 (H3K9ac) and lysine 14 (H3K14ac), as well as non-histone proteins like α-tubulin[2][3][4]. The reduction in histone acetylation results in a more condensed chromatin state, leading to the repression of genes essential for cell cycle progression and survival.
The downstream consequences of CPTH6-mediated HAT inhibition include:
-
Cell Cycle Arrest: Treatment with CPTH6 leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a depletion of cells in the S and G2/M phases[2][4].
-
Induction of Apoptosis: CPTH6 triggers the intrinsic pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and activation of caspases[4][5][6].
-
Autophagy Modulation: In some cellular contexts, CPTH6 has also been shown to impair autophagy[1].
The signaling pathway illustrating the mechanism of action of CPTH6 is depicted below.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. promega.com [promega.com]
- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of CPTH6 Hydrobromide on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant modulator of epigenetic landscapes, primarily through its inhibitory action on histone acetyltransferases (HATs), specifically Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). This targeted inhibition leads to a cascade of downstream effects, profoundly influencing gene expression and cellular processes. This technical guide provides an in-depth analysis of the molecular effects of CPTH6, with a focus on its impact on gene expression, associated signaling pathways, and detailed experimental methodologies. The information is structured to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Histone acetyltransferases are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription. The HAT enzymes Gcn5 and pCAF are key regulators of these processes and are often dysregulated in various diseases, including cancer. CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide has been identified as a specific inhibitor of Gcn5 and pCAF, making it a valuable tool for studying the roles of these enzymes and a potential therapeutic agent.[1][2] This guide will explore the known effects of CPTH6 on gene and protein expression, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.
Mechanism of Action
CPTH6 selectively inhibits the enzymatic activity of Gcn5 and pCAF histone acetyltransferases.[1] This inhibition leads to a global and specific reduction in the acetylation of histone proteins, particularly H3 and H4, as well as non-histone proteins like α-tubulin.[1][3] The resulting hypoacetylation of chromatin leads to a more condensed chromatin structure, rendering it less accessible to transcription factors and the transcriptional machinery, thereby altering gene expression patterns.
Effects on Gene and Protein Expression
While comprehensive transcriptomic data from microarray or RNA-seq analyses are not extensively published, studies have consistently demonstrated the impact of CPTH6 on the expression levels of key proteins involved in critical cellular processes. These protein-level changes are indicative of underlying alterations in gene expression.
Cell Cycle Regulation
CPTH6 treatment has been shown to induce a G0/G1 phase cell cycle arrest in cancer cell lines.[1] This is accompanied by changes in the expression of key cell cycle regulatory proteins.
| Protein | Effect of CPTH6 Treatment | Cellular Function | Reference |
| p27 | Increased expression | Cyclin-dependent kinase inhibitor, negatively regulates cell cycle progression. | [4] |
| E2F4 | Decreased expression | Transcription factor involved in cell cycle progression. | [4] |
| Rb (Retinoblastoma protein) | Hypophosphorylation (inactivation) | Tumor suppressor that controls the G1/S checkpoint. | [4] |
| Rb2 (p130) | Decreased expression | Member of the Rb family of pocket proteins, involved in cell cycle exit. | [4] |
Apoptosis Induction
A primary outcome of CPTH6 treatment in cancer cells is the induction of apoptosis.[1][3] This is mediated by the modulation of several key apoptotic proteins.
| Protein | Effect of CPTH6 Treatment | Cellular Function | Reference |
| Procaspase-3 | Decreased expression (cleavage to active form) | Executioner caspase in apoptosis. | [4] |
| Procaspase-8 | Decreased expression (cleavage to active form) | Initiator caspase in the extrinsic apoptotic pathway. | [4] |
| Procaspase-9 | Decreased expression (cleavage to active form) | Initiator caspase in the intrinsic apoptotic pathway. | [4] |
| PARP (Poly(ADP-ribose) polymerase) | Increased cleavage | A substrate of activated caspases; its cleavage is a hallmark of apoptosis. | [4] |
| Bcl-2 | No significant change in total expression | Anti-apoptotic protein. | [1] |
| Bcl-xL | No significant change in total expression | Anti-apoptotic protein. | [1] |
Cancer Stem Cell Markers
CPTH6 has demonstrated a preferential inhibitory effect on cancer stem-like cells (CSCs).[3] This is associated with a reduction in the expression of key stemness markers.
| Marker | Effect of CPTH6 Treatment | Function | Reference |
| CD133 | Downregulation | A cell surface marker associated with cancer stem cells in various tumors. | [3] |
| ALDH (Aldehyde dehydrogenase) | Decreased activity/expression | An enzyme involved in detoxification and a functional marker for CSCs. | [3] |
| Nanog | Decreased expression | A transcription factor crucial for maintaining pluripotency and self-renewal. | [3] |
Angiogenesis-Related Gene Expression
Indirect evidence suggests that CPTH6 may downregulate the expression of genes involved in angiogenesis, a critical process for tumor growth and metastasis.
| Gene/Protein | Postulated Effect of CPTH6 Treatment | Function | Reference |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Decreased expression | The main receptor for VEGF, a key mediator of angiogenesis. | [5] |
| CCR2 (C-C chemokine receptor type 2) | Decreased expression | Involved in monocyte recruitment and angiogenesis. | [5] |
| MYLK (Myosin light chain kinase) | Decreased expression | Plays a role in cell motility and vascular permeability. | [5] |
| OCIAD2 (Ovarian cancer immuno-reactive antigen domain containing 2) | Decreased expression | Function in cancer is under investigation, but may be linked to cell adhesion and migration. | [5] |
Signaling Pathways Modulated by CPTH6
The alterations in gene and protein expression induced by CPTH6 impact several critical signaling pathways.
Gcn5/pCAF-Mediated Transcriptional Regulation
The primary mechanism of CPTH6 action is the direct inhibition of Gcn5 and pCAF, leading to reduced histone acetylation and subsequent changes in gene transcription.
Caption: CPTH6 inhibits Gcn5/pCAF, reducing histone acetylation and altering gene expression.
Apoptosis Signaling Pathway
CPTH6 induces apoptosis through the activation of both intrinsic and extrinsic caspase cascades.
Caption: CPTH6 triggers apoptosis via activation of initiator and executioner caspases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of CPTH6.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins following CPTH6 treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of CPTH6 or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Workflow Diagram:
Caption: A streamlined workflow for Western blot analysis of CPTH6-treated cells.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the direct inhibitory effect of CPTH6 on the enzymatic activity of Gcn5 and pCAF.
Materials:
-
This compound
-
Recombinant Gcn5 and pCAF enzymes
-
Histone H3 or H4 substrate
-
Acetyl-CoA (can be radiolabeled with ³H or used in a colorimetric/fluorometric setup)
-
Assay buffer
-
Stop solution
-
Scintillation counter (for radioactive assay) or plate reader (for colorimetric/fluorometric assay)
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, histone substrate, and various concentrations of CPTH6 or vehicle control.
-
Enzyme Addition: Add the recombinant Gcn5 or pCAF enzyme to initiate the reaction.
-
Acetyl-CoA Addition: Add Acetyl-CoA to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Assay: Follow the kit manufacturer's instructions to develop a signal that is proportional to the HAT activity and measure it using a plate reader.
-
-
Data Analysis: Calculate the percentage of HAT inhibition for each concentration of CPTH6 compared to the vehicle control.
Logical Relationship Diagram:
Caption: Logical flow of an in vitro HAT assay to measure CPTH6 inhibitory activity.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the Gcn5 and pCAF histone acetyltransferases. Its activity leads to significant alterations in the expression of genes and proteins that regulate critical cellular processes, including cell cycle progression, apoptosis, and stem cell maintenance. While the direct, global impact on the transcriptome requires further investigation through high-throughput sequencing methods, the existing data on protein expression provide a solid foundation for understanding its mechanism of action. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted effects of CPTH6. Future research should focus on comprehensive gene expression profiling to identify novel downstream targets and pathways, which will be crucial for the continued development of CPTH6 and similar compounds as potential therapeutic agents.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
The Impact of CPTH6 Hydrobromide on α-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and pCAF.[1][2][3][4][5] This targeted inhibition leads to a cascade of cellular events, most notably the hypoacetylation of non-histone proteins such as α-tubulin.[2][4] This in-depth technical guide provides a comprehensive overview of the relationship between this compound and α-tubulin acetylation. It details the quantitative effects of CPTH6 on cancer cell viability, provides explicit experimental protocols for the assessment of α-tubulin acetylation, and illustrates the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
The acetylation of α-tubulin at lysine-40 is a critical post-translational modification that plays a pivotal role in regulating microtubule stability and function. This dynamic process is governed by the interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs). CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide has been identified as a potent inhibitor of the Gcn5 and pCAF HATs.[1][2][3][4][5] By impeding the activity of these enzymes, CPTH6 disrupts the acetylation equilibrium, leading to a significant reduction in acetylated α-tubulin levels. This perturbation of the microtubule network has profound consequences for cellular processes such as cell division, migration, and apoptosis, making CPTH6 a compound of interest in cancer research.[1][3][6]
Quantitative Effects of this compound on Cell Viability
CPTH6 has demonstrated significant cytotoxic effects across a range of cancer cell lines, with a notable impact on non-small cell lung cancer (NSCLC) and lung cancer stem-like cells (LCSCs). The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies.
| Cell Line Type | Cell Line | IC50 (µM) at 72h | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 73 | [1] |
| H1299 | 65 | [1] | |
| Calu-1 | 77 | [1] | |
| A427 | 81 | [1] | |
| Calu-3 | 85 | [1] | |
| HCC827 | 205 | [1] | |
| H460 | 147 | [1] | |
| H1975 | 198 | [1] | |
| H1650 | 83 | [1] | |
| Lung Cancer Stem-like Cells (LCSCs) | LCSC136 | 21 | [7] |
| LCSC36 | 23 | [7] | |
| LCSC18 | 12 | [7] | |
| LCSC196 | 36 | [7] | |
| LCSC223 | 25 | [7] | |
| LCSC229 | 29 | [7] | |
| LCSC143 | 67 | [7] |
Signaling Pathway and Mechanism of Action
CPTH6 exerts its effects by directly inhibiting the enzymatic activity of Gcn5 and pCAF histone acetyltransferases. This inhibition prevents the transfer of acetyl groups to their substrate proteins, including α-tubulin. The resulting hypoacetylation of α-tubulin is believed to destabilize microtubules, leading to cell cycle arrest and the induction of apoptosis.
Caption: CPTH6 inhibits Gcn5/pCAF, reducing α-tubulin acetylation and causing apoptosis.
Experimental Protocols
Western Blotting for α-Tubulin Acetylation
This protocol outlines the detection of acetylated α-tubulin levels in cell lysates following treatment with CPTH6.
Materials:
-
This compound
-
Cancer cell lines (e.g., H1299)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (Clone 6-11B-1)
-
Rabbit anti-α-tubulin (loading control)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of CPTH6 (e.g., 20-100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (α-tubulin or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the loading control.
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Immunofluorescence for α-Tubulin Acetylation
This protocol describes the visualization of acetylated α-tubulin in cells treated with CPTH6 using immunofluorescence microscopy.
Materials:
-
This compound
-
Cancer cell lines
-
Glass coverslips
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody: Mouse anti-acetylated-α-tubulin (Clone 6-11B-1)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate. After overnight adherence, treat with CPTH6 as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-acetylated-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBST and counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Conclusion
This compound is a potent inhibitor of Gcn5 and pCAF HATs, leading to a marked reduction in α-tubulin acetylation. This activity translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in non-small cell lung cancer and its stem-like cell populations. The experimental protocols provided herein offer robust methods for quantifying and visualizing the impact of CPTH6 on this crucial post-translational modification. Further investigation into the downstream consequences of CPTH6-induced α-tubulin hypoacetylation will be instrumental in fully elucidating its therapeutic potential.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of CPTH6 Hydrobromide: A Histone Acetyltransferase Inhibitor Targeting Cancer Stem-Like Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a novel thiazole (B1198619) derivative, has emerged as a promising anti-cancer agent through its targeted inhibition of the histone acetyltransferases (HATs) p300/CBP-associated factor (pCAF) and General Control Non-derepressible 5 (Gcn5). Preclinical investigations have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, with a noteworthy preferential activity against lung cancer stem-like cells (LCSCs). This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in the advancement of novel oncology therapeutics.
Introduction
The epigenetic landscape of cancer has become a focal point for therapeutic intervention. Histone acetyltransferases (HATs) are critical enzymes in this domain, regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is frequently implicated in tumorigenesis and cancer progression. This compound has been identified as a selective inhibitor of the Gcn5 and pCAF HATs, positioning it as a compelling candidate for anti-cancer drug development.[1] This document synthesizes the available preclinical findings to provide a detailed understanding of its biological activities and therapeutic potential.
Mechanism of Action
CPTH6 exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of Gcn5 and pCAF.[1] This inhibition leads to a global reduction in histone H3 and H4 acetylation, as well as decreased acetylation of the non-histone protein α-tubulin.[1] The hypoacetylation of these key proteins disrupts the regulation of gene expression and microtubule dynamics, ultimately culminating in cell cycle arrest and apoptosis.[1]
Signaling Pathway
The inhibition of Gcn5 and pCAF by CPTH6 initiates a cascade of events that promote apoptosis. A key mechanism involves the mitochondrial pathway of apoptosis, characterized by a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[1] This process is further modulated by the involvement of Bcl-2 family proteins.[1]
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines, demonstrating a broad spectrum of efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies.
Table 1: IC50 Values of CPTH6 in Lung Cancer Stem-like Cell (LCSC) Lines [2]
| LCSC Line | IC50 (μM) |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Table 2: Effects of CPTH6 on Leukemia Cell Lines [1][3]
| Cell Line | Effect | Concentration/Time |
| U-937, HL-60 | Inhibition of cell viability | 5-100 μM, 24-72h |
| U-937, HL-60 | Accumulation in G0/G1 phase | 100 μM |
| U-937 | Induction of apoptosis | 10-100 μM, 24-72h |
| U-937 | Inhibition of H3/H4 histone acetylation | Time and concentration-dependent |
| U-937 | Inhibition of α-tubulin acetylation | Time and concentration-dependent |
In Vivo Efficacy
Preclinical in vivo studies have corroborated the anti-tumor effects of this compound observed in vitro.
Xenograft Models
In a patient-derived lung cancer stem-like cell (LCSC) xenograft model using NOD/SCID mice, intraperitoneal administration of CPTH6 (50 mg/kg, daily for 5 days a week for 3 weeks) resulted in significant inhibition of tumor growth.[4] Furthermore, treated tumors exhibited a reduction in cancer stem cell content, as evidenced by a decreased tumor-initiating capacity in limiting dilution assays.[4][5] Immunohistochemical analysis of these xenografts confirmed an increase in apoptotic cells.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Flow Cytometry)
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Data Analysis: Differentiate cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Western Blotting for Histone and α-Tubulin Acetylation
Protocol:
-
Protein Extraction: Lyse CPTH6-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their respective total protein levels.
In Vivo Limiting Dilution Assay
Protocol:
-
Cell Preparation: Prepare serial dilutions of cancer cells harvested from CPTH6-treated and control tumors.
-
Cell Injection: Subcutaneously inject the different cell dilutions into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Monitoring: Monitor the mice for tumor formation at the injection sites for a defined period.
-
Data Analysis: Analyze the number of tumors formed at each cell dilution using Extreme Limiting Dilution Analysis (ELDA) software to calculate the cancer stem cell frequency.
Pharmacokinetics and Toxicology
As of the date of this document, there is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or formal toxicology studies of this compound. The development of any therapeutic agent requires a thorough evaluation of its safety profile. Standard preclinical toxicology studies would typically include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: To evaluate the effects of chronic exposure.
-
Safety Pharmacology: To assess the effects on major organ systems (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity Assays: To determine the potential for DNA damage.
Conclusion and Future Directions
The preclinical data for this compound strongly support its continued investigation as a novel anti-cancer agent. Its mechanism of action, involving the inhibition of Gcn5 and pCAF, and its preferential targeting of cancer stem-like cells, addresses key challenges in oncology, namely therapeutic resistance and tumor recurrence.
Future research should focus on several key areas:
-
Pharmacokinetic and Toxicology Studies: Comprehensive evaluation of the ADME and safety profile of this compound is essential for its translation to the clinic.
-
Combination Therapies: Investigating the synergistic potential of CPTH6 with standard-of-care chemotherapies or other targeted agents could enhance its therapeutic efficacy.
-
Biomarker Development: Identifying predictive biomarkers of response to CPTH6 treatment would enable patient stratification and personalized medicine approaches.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The HAT Inhibitor CPTH6 Hydrobromide: A Technical Guide to its Application in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant subject of investigation in the realm of oncology, particularly in the context of leukemia.[1] This small molecule acts as a specific inhibitor of the Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1] By targeting these key epigenetic modulators, this compound disrupts cellular processes critical for the survival and proliferation of cancer cells. This technical guide provides an in-depth overview of the effects of this compound on leukemia cell lines, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the inhibition of Gcn5 and pCAF HAT activity.[1] This inhibition leads to a state of histone hypoacetylation, which in turn alters gene expression, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on various leukemia cell lines as reported in the scientific literature.
Table 1: Effect of this compound on Cell Viability in Leukemia Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| U-937 | 72h | Not explicitly stated, but significant viability reduction at 100 µM | [2] |
| HL-60 | 72h | Not explicitly stated, but significant viability reduction at 100 µM | [2] |
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| U-937 | 100 | 48h | ~40% (Annexin V positive) | [2] |
| HL-60 | 100 | 48h | ~35% (Annexin V positive) | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| U-937 | 100 | 24h | Increased | Decreased | Decreased | [2] |
| U-937 | 100 | 48h | Further Increased | Further Decreased | Further Decreased | [2] |
| HL-60 | 100 | 24h | Increased | Decreased | Decreased | [2] |
| HL-60 | 100 | 48h | Further Increased | Further Decreased | Further Decreased | [2] |
Signaling Pathways Affected by this compound
This compound-mediated inhibition of Gcn5/pCAF triggers a cascade of events that culminate in cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Caption: Mechanism of this compound action in leukemia cells.
The inhibition of Gcn5/pCAF by this compound leads to decreased histone acetylation, altering gene expression and subsequently inducing cell cycle arrest and apoptosis.
Caption: CPTH6-induced apoptosis pathway in leukemia cells.
CPTH6 inhibits Gcn5/pCAF, leading to reduced acetylation and subsequent activation of p53.[3][4][5][6] This results in the downregulation of the anti-apoptotic protein Bcl-2, triggering the mitochondrial apoptosis pathway.[1]
Caption: CPTH6-induced cell cycle arrest pathway.
Inhibition of Gcn5/pCAF by CPTH6 leads to histone hypoacetylation, which in turn increases the expression of the CDK inhibitor p27 and promotes the dephosphorylation of the Retinoblastoma protein (Rb).[2] This leads to the inhibition of the E2F4 transcription factor, ultimately causing cell cycle arrest in the G0/G1 phase.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemia cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., U-937, HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed leukemia cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates at 1,500 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation at 1,200 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Leukemia cell lines treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cytochrome c, anti-p27, anti-E2F4, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
Conclusion
This compound demonstrates significant anti-leukemic activity by inhibiting Gcn5/pCAF HATs, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical and clinical settings for the treatment of leukemia.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of PCAF/GCN5 Acetylation on p53 Transactivation - Shelley Berger [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CPTH6 Hydrobromide on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal capacity and resistance to conventional therapies, driving tumor initiation, progression, and relapse. Emerging evidence points to epigenetic dysregulation as a hallmark of CSCs, making epigenetic modulators a promising therapeutic avenue. This technical guide provides an in-depth analysis of CPTH6 hydrobromide, a small molecule inhibitor of histone acetyltransferases (HATs), and its impact on cancer stem cells. We consolidate key quantitative data, detail experimental methodologies, and visualize the underlying molecular mechanisms to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
CPTH6 (3-methyl-cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl)]hydrazone) hydrobromide is a novel inhibitor of the Gcn5 and pCAF (P300/CBP-associated factor) histone acetyltransferases.[1][2] By inhibiting these key epigenetic modifiers, CPTH6 leads to the hypoacetylation of both histone and non-histone proteins, thereby modulating gene expression and critical cellular processes.[2][3] This document focuses on the preferential targeting of cancer stem cells by CPTH6, with a particular emphasis on non-small cell lung cancer (NSCLC) stem-like cells (LCSCs).
Mechanism of Action: Targeting HATs in CSCs
CPTH6 exerts its anti-cancer effects by inhibiting the enzymatic activity of Gcn5 and pCAF, leading to a reduction in the acetylation of their substrates, including histone H3 and α-tubulin.[1][3] This hypoacetylation state triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis, particularly in cancer stem cells.[2][4]
Figure 1: Mechanism of Action of this compound.
Quantitative Analysis of CPTH6 Efficacy
The efficacy of CPTH6 has been quantified across various cancer cell lines, with a notable preferential effect on cancer stem-like cells compared to their differentiated counterparts or established cancer cell lines.
In Vitro Cytotoxicity
CPTH6 demonstrates potent cytotoxic effects on lung cancer stem-like cells (LCSCs) and other cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity.
| Cell Line Type | Cell Line | IC50 (µM) at 72h | Reference |
| Lung Cancer Stem-like Cells (LCSCs) | LCSC18 | 12 | [5] |
| LCSC136 | 21 | [5] | |
| LCSC36 | 23 | [5] | |
| LCSC223 | 25 | [5] | |
| LCSC229 | 29 | [5] | |
| LCSC196 | 36 | [5] | |
| LCSC143 | 67 | [5] | |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | 65 | [1] |
| A549 | 73 | [1] |
Table 1: IC50 values of CPTH6 in various cancer cell lines.
Induction of Apoptosis
A primary mechanism of CPTH6-induced cell death is the induction of apoptosis. This has been quantified by Annexin V/PI staining.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| LCSC136 | 30µM CPTH6 for 72h | ~30% | [1] |
| LCSC136 | 50µM CPTH6 for 72h | ~80% | [1] |
Table 2: Apoptosis induction by CPTH6 in LCSC136 cells.
In Vivo Efficacy
In preclinical xenograft models using LCSCs, CPTH6 treatment significantly inhibited tumor growth and reduced the CSC population.
| Xenograft Model | Treatment Group | Proliferation Index (Ki67+) | Apoptotic Index (TUNEL+) | Reference |
| LCSC136 | Untreated | 21.6% | 3.65% | [1] |
| LCSC136 | CPTH6-treated | 8.8% | 35.5% | [1] |
Table 3: In vivo effects of CPTH6 on LCSC-derived xenografts.
Signaling Pathways Modulated by CPTH6
CPTH6-mediated inhibition of HATs triggers specific signaling cascades leading to apoptosis and cell cycle arrest.
Apoptosis Pathway
CPTH6 induces apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[2][4] This process is regulated by Bcl-2 family proteins.[2]
Figure 2: CPTH6-induced apoptotic signaling pathway.
Cell Cycle Regulation
In leukemia cell lines, CPTH6 has been shown to induce cell cycle arrest, primarily in the G0/G1 phase.[2][4] This is accompanied by the modulation of key cell cycle regulatory proteins.
Figure 3: CPTH6-mediated cell cycle regulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the effects of CPTH6.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the cytotoxic effects of CPTH6 on cancer stem cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
For MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Follow the manufacturer's protocol. Briefly, add the CellTiter-Glo® reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by CPTH6.
Protocol:
-
Treat cells with the desired concentrations of CPTH6 for the indicated time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of CPTH6 on cell cycle distribution.
Protocol:
-
Treat cells with CPTH6 for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CPTH6 in a preclinical model.
Protocol:
-
Subcutaneously inject LCSC spheroids (e.g., 1 x 10^5 cells) into the flanks of immunodeficient mice (e.g., NOD/SCID).
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer CPTH6 (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL).
Figure 4: Experimental workflow for evaluating CPTH6 effects.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that preferentially targets cancer stem cells by inhibiting Gcn5 and pCAF histone acetyltransferases. Its ability to induce apoptosis and cell cycle arrest in this critical cell population underscores the potential of epigenetic modulation in overcoming therapeutic resistance and preventing tumor relapse. Further investigations should focus on elucidating the full spectrum of its downstream targets, exploring combination therapies with conventional chemotherapeutics, and advancing its development in clinical settings. This guide provides a foundational resource for researchers dedicated to advancing novel cancer therapies targeting the epigenetic vulnerabilities of cancer stem cells.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CPTH6 Hydrobromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole (B1198619) derivative that functions as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] By inhibiting these key epigenetic modulators, CPTH6 leads to the hypoacetylation of histones and other cellular proteins like α-tubulin, subsequently inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][4] Notably, CPTH6 has shown preferential activity against cancer stem-like cells (CSCs), suggesting its potential as a targeted therapeutic agent.[4][5][6] These application notes provide detailed protocols for the use of CPTH6 hydrobromide in cell culture experiments.
Mechanism of Action
CPTH6 exerts its biological effects primarily through the inhibition of Gcn5 and pCAF HAT activity. This inhibition leads to a decrease in the acetylation of histone H3 and H4, as well as non-histone proteins such as α-tubulin.[1] The resulting alterations in chromatin structure and gene expression profiles trigger downstream cellular events, including the induction of apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.[1][3]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cancer cell lines.
Table 1: IC50 Values of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment) [2]
| Cell Line | IC50 (µM) |
| A549 | 73 |
| H1299 | 65 |
| Calu-1 | 77 |
| A427 | 81 |
| Calu-3 | 85 |
| HCC827 | 205 |
| H460 | 147 |
| H1975 | 198 |
| H1650 | 83 |
Table 2: IC50 Values of CPTH6 in Lung Cancer Stem-like Cells (LCSCs) (72h treatment) [5]
| Cell Line | IC50 (µM) |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Table 3: Effect of CPTH6 on Apoptosis in Leukemia and LCSC Cell Lines [2][7]
| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) |
| U-937 | 10-100 | 24-72 | Dose-dependent increase |
| LCSC136 | 30 | 72 | ~30% |
| LCSC136 | 50 | 72 | ~80% |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically dissolved in DMSO to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in cell culture grade DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. When in use, aliquot the stock solution into smaller volumes.
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of CPTH6 on cell proliferation and viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of CPTH6 (e.g., 10 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest CPTH6 concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Use of CPTH6 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole (B1198619) derivative that functions as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2] By inhibiting these key epigenetic modulators, CPTH6 leads to a reduction in the acetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin.[2] This activity makes CPTH6 a valuable tool for investigating the roles of Gcn5 and pCAF in various cellular processes and a potential therapeutic agent, particularly in oncology.
In vitro studies have demonstrated that CPTH6 can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in various cancer cell lines, including leukemia and non-small cell lung cancer.[1][3] These application notes provide detailed protocols for utilizing CPTH6 hydrobromide in vitro to assess its biological effects.
Mechanism of Action
CPTH6 selectively inhibits the enzymatic activity of Gcn5 and pCAF HATs, which are responsible for transferring acetyl groups to lysine (B10760008) residues on histone and non-histone proteins. This inhibition leads to histone hypoacetylation, which in turn alters chromatin structure and gene expression. The downstream effects of CPTH6-mediated HAT inhibition include the induction of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, and cell cycle arrest, typically at the G0/G1 phase.[2]
Data Presentation
The following tables summarize quantitative data from in vitro studies of CPTH6.
Table 1: IC50 Values of CPTH6 in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| LCSC18 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 12 |
| LCSC36 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 23 |
| LCSC136 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 21 |
| LCSC196 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 36 |
| LCSC223 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 25 |
| LCSC229 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 29 |
| LCSC143 | Lung Cancer Stem-like | CellTiter-Glo | 72 | 67 |
| U-937 | Leukemia | MTT | 72 | ~20 |
| HL-60 | Leukemia | MTT | 72 | ~30 |
Table 2: Effective Concentrations of CPTH6 for Various In Vitro Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time (h) |
| Various Cancer Lines | Inhibition of Histone H3 Acetylation | 100 | 24-72 |
| U-937, HL-60 | Induction of Apoptosis | 50-100 | 48-72 |
| U-937, HL-60 | G0/G1 Cell Cycle Arrest | 100 | 24-72 |
| Endothelial Cells | Inhibition of Tube Formation | Not specified | Not specified |
| Lung Cancer Cells | Inhibition of Migration | Not specified | Not specified |
Experimental Protocols
General Guidelines for this compound Preparation
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPTH6 on a specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CPTH6 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CPTH6. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with CPTH6.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of CPTH6 (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a method for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[6]
Objective: To determine the effect of CPTH6 on cell cycle progression.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with CPTH6 and a vehicle control as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells as described previously and wash with PBS.
-
Fixation: a. Resuspend the cell pellet in a small volume of PBS. b. While gently vortexing, add cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. b. Discard the ethanol and wash the cell pellet twice with PBS. c. Resuspend the cell pellet in PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Histone and α-Tubulin Acetylation
This protocol outlines the steps for detecting changes in protein acetylation levels.[7]
Objective: To confirm the mechanism of action of CPTH6 by assessing the acetylation status of its targets.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with CPTH6, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Separate the proteins on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated protein to the total protein or a loading control (e.g., GAPDH, β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for CPTH6 Hydrobromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CPTH6 hydrobromide, a histone acetyltransferase (HAT) inhibitor, in preclinical animal studies, with a focus on oncology research. The provided protocols and data are intended to serve as a guide for designing and executing in vivo experiments.
Introduction
This compound is a thiazole (B1198619) derivative that functions as a novel inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs).[1][2] By inhibiting these enzymes, CPTH6 can induce histone hypoacetylation, leading to apoptosis and cell cycle arrest in cancer cells.[2][3] It has shown particular efficacy in targeting lung cancer stem-like cells (LCSCs), making it a promising candidate for further preclinical investigation.[1][4][5]
Data Presentation
In Vivo Efficacy of this compound in a Xenograft Model
The following table summarizes the dosage and key findings from an in vivo study of this compound in a lung cancer stem-like cell (LCSC)-derived xenograft model.
| Parameter | Details | Reference |
| Animal Model | Immunocompromised (NOD/SCID) mice | [1] |
| Cell Line | LCSC136 (patient-derived lung cancer stem-like cells) | [1] |
| Drug | This compound | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Daily (every 24h), 5 days a week | [1] |
| Duration | 3 weeks | [1] |
| Key Findings | - Significant inhibition of LCSC-derived tumor growth- Increased apoptosis and DNA damage in tumor cells- In vivo inhibition of tubulin acetylation- Reduction in cancer stem cell content within tumors | [1] |
| Reported Toxicity | No observable signs of toxicity (monitored by body weight, diet consumption, and behavioral changes) | [1] |
Pharmacokinetics and Toxicology
Pharmacokinetics: Specific pharmacokinetic parameters for this compound, such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t½), are not readily available in the reviewed literature. However, one study mentions its "high bioavailability" without providing quantitative data.[1] For context, the pharmacokinetic profiles of other thiazole derivatives can vary significantly based on their specific chemical structures.
Toxicology: In the primary in vivo study cited, daily intraperitoneal administration of 50 mg/kg this compound for three weeks did not produce any observable adverse health effects in mice.[1] This was monitored through diet consumption, body weight changes, and postural and behavioral observations.[1] Formal acute and subchronic toxicity studies, including the determination of an LD50, have not been reported in the available literature. As with any investigational compound, careful dose-escalation studies are recommended to determine the maximum tolerated dose and to fully characterize the safety profile in any new animal model or experimental setting.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Lung Cancer Xenograft Model
This protocol is based on the methodology described in the study by Di Martile et al. (2016).[1]
1. Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile PBS, DMSO/saline mixture - Note: The specific vehicle for CPTH6 was not detailed in the source; solubility testing is recommended)
-
LCSC136 cells
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old female NOD/SCID mice
-
Sterile syringes and needles (for cell injection and drug administration)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
2. Procedure:
a. Cell Preparation and Implantation:
-
Culture LCSC136 cells under appropriate spheroid-forming conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of culture medium and Matrigel at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^5 cells) into the flank of each mouse.
b. Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Randomize mice into treatment and control groups.
c. Drug Preparation and Administration:
-
Prepare a stock solution of this compound.
-
On each treatment day, dilute the stock solution to the final concentration for a 50 mg/kg dose based on the average body weight of the mice in the treatment group.
-
Administer the this compound solution via intraperitoneal injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Treat the mice daily for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks.
d. Monitoring and Endpoint Analysis:
-
Monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress or toxicity.
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for various analyses, including:
-
Immunohistochemistry for markers of apoptosis (e.g., TUNEL), proliferation (e.g., Ki67), DNA damage (e.g., γH2AX), and acetylated α-tubulin.
-
Western blotting to confirm the inhibition of histone and tubulin acetylation.
-
Flow cytometry to analyze the cancer stem cell population.
-
Visualizations
Signaling Pathway of this compound
Caption: CPTH6 inhibits HATs, leading to apoptosis and tumor growth inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing CPTH6 efficacy in a mouse xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of CPTH6 Hydrobromide Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide) is a thiazole (B1198619) derivative that functions as a specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2] By inhibiting these key epigenetic modulators, CPTH6 leads to the hypoacetylation of histones H3 and H4, as well as other cellular proteins like α-tubulin.[1] This activity results in cell cycle perturbation, induction of apoptosis, and impairment of autophagy, making CPTH6 a valuable tool for cancer research and a potential lead compound for anticancer drug development.[1][2][3] This document provides detailed protocols for the preparation of CPTH6 hydrobromide stock solutions and guidelines for its application in cell-based assays.
Physicochemical and Solubility Data
This compound is supplied as a crystalline solid and should be handled with care, considering it a hazardous material until more information is available.[4] Proper personal protective equipment should be worn at all times.
| Property | Value | Reference |
| CAS Number | 2321332-57-2 | [4][5] |
| Molecular Formula | C15H16ClN3S • HBr | [4][5] |
| Formula Weight | 386.7 g/mol | [4][5] |
| Appearance | Crystalline solid | [4][5] |
| Purity | ≥98% | [4] |
| UV/Vis | λmax: 250, 278 nm | [4] |
| Storage (Solid) | -20°C | [4][5] |
| Stability (Solid) | ≥ 4 years at -20°C | [4][5] |
Solubility Data
The solubility of this compound varies significantly across different solvents. It is highly soluble in organic solvents like DMSO and DMF, but sparingly soluble in ethanol (B145695) and aqueous buffers.[4][5]
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4][5] |
| Ethanol | ~0.5 mg/mL | [4][5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [4][5] |
Note: For applications requiring aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for various cellular assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.867 mg of this compound (Formula Weight = 386.7 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the high-concentration stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example): To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium.
-
Final Concentration in Culture: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For instance, to treat cells in a well containing 1 mL of medium with a final concentration of 50 µM, add 50 µL of a 1 mM intermediate working solution.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application in Cell-Based Assays
CPTH6 has been shown to be effective in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary depending on the cell line and the duration of treatment. For example, after 72 hours of treatment, IC50 values in non-small cell lung cancer (NSCLC) cell lines ranged from 65 µM to 205 µM.[6] In lung cancer stem-like cells, the IC50 values were observed to be lower, ranging from 12 µM to 67 µM.[7] Typical working concentrations for in vitro studies range from 20 µM to 100 µM.[6]
Mandatory Visualizations
Signaling Pathway of CPTH6
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CPTH6 Hydrobromide in Histone Acetylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is dynamically controlled by two enzyme families: histone acetyltransferases (HATs), which add acetyl groups to lysine (B10760008) residues on histone tails, and histone deacetylases (HDACs), which remove them.[1] The acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and creating a more open chromatin structure that is generally associated with transcriptional activation.[1]
Aberrant HAT activity is implicated in the pathogenesis of various diseases, including cancer.[2] Consequently, HATs have emerged as promising therapeutic targets. CPTH6 (3-methyl-cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a thiazole (B1198619) derivative identified as a potent and specific inhibitor of the GCN5 (General Control Non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases.[3][4][5] It does not significantly affect the activity of other HATs like p300 or CBP.[4][6][7] By inducing histone hypoacetylation, CPTH6 has been shown to inhibit cancer cell viability, trigger apoptosis, and modulate autophagy, making it a valuable chemical probe for studying the biological functions of GCN5/pCAF and a potential lead compound for anticancer drug development.[5][8][9]
Mechanism of Action
CPTH6 selectively inhibits the enzymatic activity of the GCN5 and pCAF acetyltransferases.[4][10] This inhibition leads to a global reduction in the acetylation of histone H3 and histone H4, as well as non-histone protein substrates like α-tubulin.[4][5] The resulting histone hypoacetylation contributes to chromatin compaction and transcriptional repression of genes involved in cell proliferation and survival. This cellular response can lead to cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis through the mitochondrial pathway.[4][5]
Caption: Mechanism of CPTH6 as a GCN5/pCAF inhibitor.
Data Presentation: In Vitro Efficacy of CPTH6
CPTH6 demonstrates a dose-dependent inhibitory effect on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 72 hours of treatment are summarized below.
| Cell Line Type | Cell Line Name | IC₅₀ (µM) at 72h | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | 65 | [8] |
| A549 | 73 | [8] | |
| Calu-1 | 77 | [8] | |
| A427 | 81 | [8] | |
| H1650 | 83 | [8] | |
| Calu-3 | 85 | [8] | |
| H460 | 147 | [8] | |
| H1975 | 198 | [8] | |
| HCC827 | 205 | [8] | |
| Lung Cancer Stem-Like Cells (LCSC) | LCSC18 | 12 | [11] |
| LCSC136 | 21 | [11] | |
| LCSC36 | 23 | [11] | |
| LCSC223 | 25 | [11] | |
| LCSC229 | 29 | [11] | |
| LCSC196 | 36 | [11] | |
| LCSC143 | 67 | [11] |
Note: LCSCs generally exhibit greater sensitivity to CPTH6 compared to established NSCLC cell lines.[8][11]
Experimental Protocols
Preparation and Storage of this compound
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[6][12]
-
To prepare a stock solution, dissolve this compound in DMSO to a desired concentration (e.g., 25 mg/mL or ~65 mM).[6][12] Ensure the solid is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[9]
-
For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the final working concentration. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Note: CPTH6 has limited solubility in aqueous buffers. For in vitro assays requiring aqueous buffers, first dissolve the compound in DMSO and then dilute with the chosen buffer. Aqueous solutions should be prepared fresh and not stored for more than one day.[12]
Protocol for Cellular Histone Acetylation Assay
This protocol describes the treatment of cultured cells with CPTH6 followed by histone extraction and Western blot analysis to assess changes in histone acetylation.
Caption: Workflow for analyzing cellular histone acetylation.
A. Cell Culture and Treatment:
-
Plate cells (e.g., H1299, U-937) in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare fresh dilutions of CPTH6 in culture medium from the DMSO stock. Include a vehicle control (DMSO only).
-
Treat cells with increasing concentrations of CPTH6 (e.g., 10, 20, 50, 100 µM) for a specified duration (e.g., 24 hours).[8]
B. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells) in cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN₃).
-
Lyse cells by incubating on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with half the volume of TEB and centrifuge again.
-
Resuspend the washed nuclei in 0.2 N Hydrochloric Acid (HCl) at a concentration of 4x10⁷ nuclei/mL.
-
Extract histones by incubating overnight at 4°C with gentle stirring.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Store extracted histones at -80°C.
C. Western Blot Analysis:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-AcH3) or acetylated histone H4 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or use β-actin as a loading control for whole-cell lysates.[8] A decrease in the acetylated histone signal relative to the total histone signal indicates HAT inhibition.
Protocol for In Vitro HAT Activity Assay
This protocol is for measuring the direct inhibitory effect of CPTH6 on recombinant GCN5 or pCAF activity.
Materials:
-
Recombinant human GCN5 or pCAF enzyme
-
Histone H3 or H4 substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Reaction termination buffer (e.g., SDS loading dye)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing HAT Assay Buffer, recombinant HAT enzyme (e.g., 50-100 ng), and histone substrate (e.g., 1 µg).
-
Add CPTH6 to the reaction mixture at various concentrations (e.g., 100-800 µM).[4] Include a vehicle (DMSO) control and a no-enzyme negative control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the acetylation reaction by adding Acetyl-CoA (e.g., final concentration of 20-50 µM).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by Western blotting as described in Protocol 2C, probing with an antibody specific to the acetylated lysine residue of interest on the histone substrate. The reduction in the signal compared to the DMSO control indicates the inhibitory activity of CPTH6.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [ricerca.unich.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 8. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for CPTH6 Hydrobromide in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide is a thiazole (B1198619) derivative that has been identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and pCAF.[1][2] This inhibition leads to histone hypoacetylation, cell cycle arrest, and the induction of apoptosis in a variety of cancer cell lines, showing particular efficacy in leukemia and lung cancer stem-like cells.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in apoptosis assays, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. Its inhibition of Gcn5 and pCAF leads to downstream effects that culminate in programmed cell death. The key events in the CPTH6-induced apoptotic signaling pathway include:
-
Histone Hypoacetylation: CPTH6 inhibits the activity of Gcn5 and pCAF, leading to a decrease in the acetylation of histones H3 and H4, as well as other proteins like α-tubulin.[1][2]
-
Cell Cycle Arrest: Treatment with CPTH6 causes an accumulation of cells in the G0/G1 phase of the cell cycle and a depletion of cells in the S and G2/M phases.[1][2]
-
Mitochondrial Dysregulation: The compound triggers a decrease in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[1][2]
-
Cytochrome c Release: Following the loss of mitochondrial membrane potential, cytochrome c is released from the mitochondria into the cytosol.[1][2]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of cellular substrates such as PARP.[5]
-
Involvement of Bcl-2 Family Proteins: The anti-apoptotic proteins Bcl-2 and Bcl-xL have been shown to be involved in mediating the apoptotic effects of CPTH6.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis in various cancer cell lines.
Table 1: IC50 Values of CPTH6 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| LCSC136 | Lung Cancer Stem-like | 21 | 72 |
| LCSC36 | Lung Cancer Stem-like | 23 | 72 |
| LCSC18 | Lung Cancer Stem-like | 12 | 72 |
| LCSC196 | Lung Cancer Stem-like | 36 | 72 |
| LCSC223 | Lung Cancer Stem-like | 25 | 72 |
| LCSC229 | Lung Cancer Stem-like | 29 | 72 |
| LCSC143 | Lung Cancer Stem-like | 67 | 72 |
Data sourced from studies on patient-derived lung cancer stem-like cells.[4]
Table 2: Induction of Apoptosis by CPTH6 in Cancer Cell Lines
| Cell Line | CPTH6 Concentration (µM) | Exposure Time (h) | % of Apoptotic Cells (Annexin V+) |
| U-937 | 20 | 72 | ~15% (TUNEL positive) |
| U-937 | 100 | 72 | ~40% (TUNEL positive) |
| LCSC136 | 30 | 72 | ~30% |
| LCSC136 | 50 | 72 | ~80% |
Data represents the percentage of apoptotic cells as determined by TUNEL assay or Annexin V staining.[2][4]
Mandatory Visualizations
Caption: CPTH6-induced apoptotic signaling pathway.
Caption: General experimental workflow for apoptosis assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell population.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest CPTH6 dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the cell viability assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable tool for studying the role of histone acetylation in apoptosis. The protocols outlined above provide a framework for investigating its cytotoxic and pro-apoptotic effects in various cancer cell models. By utilizing a combination of these assays, researchers can gain a comprehensive understanding of the molecular mechanisms underlying CPTH6-induced cell death, which may aid in the development of novel anticancer therapies.[1]
References
Application Notes and Protocols: CPTH6 Hydrobromide for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide, a thiazole (B1198619) derivative, is a potent and specific inhibitor of histone acetyltransferases (HATs), particularly targeting Gcn5 (KAT2A) and pCAF (KAT2B).[1][2][3] Histone acetylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is frequently observed in cancer. By inhibiting Gcn5 and pCAF, CPTH6 leads to histone hypoacetylation, which in turn alters the expression of genes involved in cell cycle control and apoptosis, making it a valuable tool for cancer research and drug development.[1][4]
These application notes provide a comprehensive overview of the use of this compound for cell cycle analysis, including its mechanism of action, protocols for its application, and expected outcomes in various cancer cell lines.
Mechanism of Action
This compound exerts its effects on the cell cycle primarily through the inhibition of Gcn5 and pCAF HAT activity.[1][2][3] This inhibition leads to a reduction in the acetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin.[1][2] The resulting alterations in chromatin structure and gene expression lead to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.
The primary effect on the cell cycle is a block in the G0/G1 phase, preventing cells from progressing into the S phase (DNA synthesis) and subsequently the G2/M phase (mitosis).[1] This is often accompanied by a depletion of cells in the S and G2/M phases.[1] In many cancer cell lines, this cell cycle arrest is followed by the induction of apoptosis, or programmed cell death, through the mitochondrial pathway, involving the release of cytochrome c.[1][2]
Signaling Pathway
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed cell cycle effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Lung Cancer Stem-like Cells (LCSCs)
| Cell Line | IC50 (µM) |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC18 | 12 |
| LCSC196 | 36 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC143 | 67 |
Data extracted from a study on patient-derived lung cancer stem-like cells.[5]
Table 2: Effect of this compound (100 µmol/L) on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| U-937 | 0 | 48.5 | 38.2 | 13.3 | 1.5 |
| 24 | 62.3 | 25.1 | 12.6 | 3.2 | |
| 48 | 68.7 | 15.4 | 5.9 | 10.0 | |
| 72 | 55.1 | 10.2 | 4.7 | 30.0 | |
| HL-60 | 0 | 52.1 | 35.8 | 12.1 | 2.1 |
| 24 | 65.4 | 23.5 | 11.1 | 4.5 | |
| 48 | 70.2 | 12.8 | 7.0 | 10.0 |
Data is representative of typical results observed in acute myeloid leukemia cell lines.[2]
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing cell cycle effects of CPTH6.
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., U-937, HL-60, or lung cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in complete medium to ~70-80% confluency.
-
Seed the cells into 6-well plates at a density of 2-5 x 10^5 cells/well.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in complete medium. A common concentration range to test is 10-100 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest CPTH6 treatment.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Suspension cells: Collect the cells and medium from each well into a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.[6]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Use appropriate software to gate the cell population and generate a histogram of DNA content. The peaks on the histogram will correspond to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cell Cycle [cyto.purdue.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: CPTH6 Hydrobromide in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide is a cell-permeable thiazole (B1198619) derivative that functions as a potent and specific inhibitor of histone acetyltransferases (HATs), particularly Gcn5 and pCAF. Emerging research has highlighted its significant anti-angiogenic properties, making it a valuable tool for investigating the role of protein acetylation in angiogenesis and for the development of novel anti-cancer therapies. These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of lysine (B10760008) acetyltransferases Gcn5 and pCAF. This inhibition leads to a reduction in the acetylation of key proteins involved in angiogenesis, notably α-tubulin. The hypoacetylation of α-tubulin disrupts microtubule dynamics, which are crucial for endothelial cell migration, proliferation, and tube formation.[1] Furthermore, CPTH6 has been shown to modulate the VEGF/VEGFR2 signaling pathway, a critical driver of angiogenesis.
Key Applications in Angiogenesis Research
-
Inhibition of Endothelial Cell Proliferation: this compound can be used to study the role of HATs in the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Suppression of Endothelial Cell Migration and Invasion: It serves as a valuable tool to investigate the involvement of protein acetylation in the migratory and invasive capabilities of endothelial cells, key processes in the formation of new blood vessels.
-
Disruption of Tube Formation: this compound effectively inhibits the ability of endothelial cells to form capillary-like structures in vitro, providing a model for studying the later stages of angiogenesis.
-
Investigation of VEGF Signaling: Researchers can utilize this compound to explore the interplay between HAT activity and the VEGF/VEGFR2 signaling cascade.
-
In Vivo Angiogenesis Models: The compound has been shown to impair neovascularization in in vivo models, such as the Matrigel plug assay in mice.
Data Presentation
In Vitro Efficacy of this compound on HUVECs
| Parameter | Assay | Cell Line | Concentration | Result |
| Cell Viability (IC50) | MTT Assay | HUVEC | Not explicitly stated, but dose-response curves available | Significant decrease in viability at 50-100 µM after 72h |
| Cell Migration | Wound Healing Assay | HUVEC | 25 µM | ~40% inhibition of wound closure after 6h |
| 50 µM | ~60% inhibition of wound closure after 6h | |||
| Cell Invasion | Transwell Assay | HUVEC | 25 µM | ~50% reduction in invaded cells after 6h |
| 50 µM | ~75% reduction in invaded cells after 6h | |||
| Tube Formation | Matrigel Assay | HUVEC | 25 µM | Significant reduction in tube length and branch points |
| 50 µM | Near-complete inhibition of tube formation |
Effect of this compound on Protein Acetylation and Signaling in HUVECs
| Target Protein | Assay | Concentration | Duration | Quantitative Change |
| Acetylated α-tubulin | Western Blot | 25 µM | 72h | ~0.6-fold of control |
| 50 µM | 72h | ~0.4-fold of control | ||
| Phospho-VEGFR2 | Western Blot | Not explicitly quantified in available literature | - | Modulates VEGF/VEGFR2 pathway |
In Vivo Efficacy of this compound
| Model | Assay | Treatment | Result |
| Mouse Model | Matrigel Plug Assay | 50 µM CPTH6 in Matrigel | ~50% reduction in Hemoglobin content |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Thaw BME on ice overnight.
-
Pre-chill a 24-well plate at -20°C for 10 minutes.
-
Add 250 µL of thawed BME to each well of the chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in EGM-2. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to each well containing the solidified BME.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM according to the manufacturer's protocol.
-
Visualize and capture images of the tube network using an inverted fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of EGM-2.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in EGM-2.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Migration Assay
This assay measures the effect of this compound on the collective migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
6-well tissue culture plates
-
200 µL pipette tip or a wound healing assay tool
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well plate and grow until a confluent monolayer is formed.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add EGM-2 containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at different time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to invade through a basement membrane matrix.
Materials:
-
HUVECs
-
Serum-free endothelial basal medium (EBM-2)
-
EGM-2 medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
BME (e.g., Matrigel®)
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Thaw BME on ice and dilute with cold serum-free EBM-2.
-
Coat the upper surface of the transwell inserts with the diluted BME solution and allow it to solidify at 37°C for 1 hour.
-
Harvest HUVECs and resuspend them in serum-free EBM-2 containing different concentrations of this compound or vehicle control at a density of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the BME-coated inserts.
-
Add 600 µL of EGM-2 (containing chemoattractants) to the lower chamber.
-
Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blotting for α-tubulin Acetylation and VEGFR2 Phosphorylation
This protocol details the detection of changes in protein acetylation and phosphorylation in response to this compound.
Materials:
-
HUVECs
-
This compound
-
VEGF (for stimulating VEGFR2 phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed HUVECs and grow to 80-90% confluency.
-
Treat cells with different concentrations of this compound for the desired duration. For VEGFR2 phosphorylation, serum-starve the cells and then stimulate with VEGF in the presence or absence of CPTH6.
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of VEGF-induced angiogenesis and its inhibition by CPTH6.
Caption: Workflow for in vitro assessment of this compound's anti-angiogenic effects.
References
Application Notes and Protocols for In Vivo Delivery of CPTH6 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.[1][2][3] By inhibiting these key epigenetic modulators, CPTH6 has demonstrated significant anti-neoplastic activity, particularly against cancer stem cells (CSCs).[1][4][5] It has been shown to induce apoptosis, modulate autophagy, and inhibit tubulin acetylation, making it a promising candidate for cancer therapy.[1][2][6] These application notes provide a comprehensive overview of the in vivo delivery methods for CPTH6 hydrobromide based on available preclinical data, offering detailed protocols and quantitative data to guide further research and development.
Mechanism of Action
CPTH6 exerts its anti-tumor effects primarily through the inhibition of Gcn5 and pCAF HATs.[1][2][3] This inhibition leads to a reduction in the acetylation of both histone and non-histone proteins, such as α-tubulin.[1][2][6] The downstream consequences of this action include the induction of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, and the modulation of the autophagic flux.[1][6] In the context of cancer stem cells, CPTH6 has been shown to preferentially target this subpopulation, leading to a reduction in stemness markers and inhibiting their self-renewal capacity.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INHIBITION OF TRANSPLANTABLE MOUSE TUMOR GROWTH BY TISSUE EXTRACTS AND THEIR PROTEIN FRACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting delta-6 desaturase activity suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring CPTH6 Hydrobromide Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide is a novel small molecule inhibitor of the histone acetyltransferases (HATs) p300/CBP-associated factor (pCAF) and general control nonderepressible 5 (Gcn5).[1][2] These enzymes play a critical role in chromatin remodeling and the regulation of gene expression by catalyzing the transfer of acetyl groups to lysine (B10760008) residues of histones and other proteins. Dysregulation of HAT activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][3] CPTH6 has demonstrated potent anti-tumor activity in preclinical models, primarily by inducing cell cycle arrest and apoptosis.[1][2] Notably, it has shown preferential activity against cancer stem-like cells (CSCs), which are thought to be responsible for tumor initiation, progression, and therapeutic resistance.[3][4]
These application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound in xenograft models of cancer. The protocols outlined below cover essential procedures from tumor cell implantation to detailed endpoint analysis, including tumor growth inhibition, and molecular biomarker assessment.
Data Presentation
Table 1: In Vivo Efficacy of CPTH6 in LCSC-derived Xenografts.[3]
| Treatment Group | Proliferation Index (Ki67+) | Apoptotic Index (TUNEL+) |
| Vehicle Control | 21.6% | 3.65% |
| CPTH6 | 8.8% | Increased (Specific value not provided in the abstract) |
LCSC: Lung Cancer Stem-like Cells
Table 2: In Vitro Apoptosis Induction by CPTH6 in LCSC136 cells (72h treatment).[5]
| CPTH6 Concentration | % Annexin V Positive Cells |
| 0 µM (Control) | Baseline |
| 30 µM | ~30% |
| 50 µM | ~80% |
Signaling Pathways and Experimental Workflow
CPTH6 Mechanism of Action
CPTH6 inhibits the enzymatic activity of pCAF and Gcn5, leading to a global decrease in histone and non-histone protein acetylation. This hypoacetylation alters gene expression, resulting in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic and cell cycle progression genes. A key non-histone target is α-tubulin, and its hypoacetylation can disrupt microtubule dynamics.[1][3] The culmination of these events is the induction of the intrinsic apoptotic pathway.
Caption: CPTH6 inhibits pCAF/Gcn5, leading to apoptosis and cell cycle arrest.
Experimental Workflow for Xenograft Efficacy Study
The following diagram outlines the key steps in assessing the efficacy of CPTH6 in a xenograft model.
Caption: Workflow for CPTH6 efficacy assessment in xenograft models.
Experimental Protocols
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., NSCLC patient-derived xenograft cells)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline or as recommended for CPTH6 solubility)
-
Calipers
-
Anesthesia
Protocol:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS. A cell viability of >95% is recommended.
-
Implantation: Anesthetize the mice. Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse. The use of Matrigel (1:1 with cell suspension) can improve tumor take rates for some cell lines.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound (dosage to be optimized, e.g., via intraperitoneal injection) and vehicle control according to the desired schedule (e.g., daily for 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors.
-
Endpoint Analysis: Weigh the excised tumors. A portion of the tumor should be fixed in 10% neutral buffered formalin for immunohistochemistry, and the remainder snap-frozen in liquid nitrogen for Western blot analysis.
Western Blot Analysis
Objective: To quantify the levels of acetylated proteins and apoptosis markers in tumor tissues.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-Histone H3, anti-cleaved-caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lysate Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[3] Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Detect the signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Immunohistochemistry (IHC)
Objective: To assess cell proliferation and apoptosis within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking solution (e.g., 5% normal goat serum)
-
Primary antibodies (e.g., anti-Ki67 for proliferation, or antibodies for TUNEL assay)
-
Biotinylated secondary antibody and streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate buffer.
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibody (e.g., anti-Ki67) for 1 hour at room temperature or overnight at 4°C.
-
Incubate with biotinylated secondary antibody followed by streptavidin-HRP.
-
-
Visualization: Apply DAB substrate and monitor for color development. Counterstain with hematoxylin.
-
Analysis: Dehydrate, clear, and mount the slides. Capture images using a microscope and quantify the percentage of positive cells (e.g., Ki67-positive nuclei) in multiple fields of view.
Apoptosis Assay (TUNEL)
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tumor tissues.
Materials:
-
FFPE tumor sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
Protocol:
-
Sample Preparation: Deparaffinize and rehydrate FFPE tumor sections as described for IHC.
-
Permeabilization: Treat sections with Proteinase K to digest proteins and then with permeabilization solution.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.
-
Analysis: Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nuclei. Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.[3]
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the in vivo efficacy of this compound. By employing these methodologies, researchers can obtain reliable and reproducible data on tumor growth inhibition and the underlying molecular mechanisms of action. This will be crucial for the further preclinical and clinical development of CPTH6 as a potential cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for CPTH6 Hydrobromide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CPTH6 hydrobromide, a known inhibitor of Gcn5 and pCAF histone acetyltransferases (HATs). The following sections detail treatment durations, experimental protocols, and the associated signaling pathways based on preclinical research in cancer cell lines.
Data Presentation: this compound Treatment Durations
The duration of this compound treatment is a critical parameter that varies depending on the cell type and the specific assay being performed. The following table summarizes quantitative data from various experimental contexts.
| Cell Line/Model | Assay Type | Concentration Range (µM) | Treatment Duration | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) cell lines (A549, H1299, Calu-1, etc.) | Cell Viability (CellTiter-Glo) | 1 - 100 | 72 hours | Determination of IC50 values (ranging from 65 to 205 µM). | [1] |
| Lung Cancer Stem-Like Cells (LCSCs) | Cell Viability (CellTiter-Glo) | 1 - 100 | 72 hours | Preferential inhibition of LCSC viability compared to NSCLC cell lines. | [1][2] |
| Lung Cancer Stem-Like Cells (LCSC136) | Apoptosis (Annexin V/PI staining) | 30 - 50 | 72 hours | Dose-dependent increase in apoptotic cells. | [1][2] |
| Lung Cancer Stem-Like Cells (LCSC36) | Stemness Marker Expression (CD133, ALDH activity) | 10 - 50 | 24 hours | Dose-dependent downregulation of stem cell markers. | [1][3] |
| Lung Cancer Stem-Like Cells (LCSC136) | Protein Acetylation (Western Blot) | 50 | 24 hours | Significant decrease in acetylated α-tubulin and histone H3. | [1] |
| Human Leukemia Cells (U-937, HL-60) | Cell Viability | 1 - 100 | 24 - 120 hours | Concentration- and time-dependent inhibition of cell viability. | [1][4] |
| Human Leukemia Cells (U-937) | Apoptosis (Annexin V/PI, TUNEL) | 10 - 100 | 24 - 72 hours | Induction of apoptosis. | [5][6] |
| Human Leukemia Cells (U-937) | Cell Cycle Analysis | 100 | Up to 72 hours | Accumulation of cells in the G0/G1 phase. | [4] |
| Athymic Nude Mice with H1299 or LCSC136 Xenografts | In vivo Tumor Growth | 50 or 100 mg/Kg | Daily for 3 weeks | Inhibition of tumor growth. | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for assessing the effect of CPTH6 on the viability of cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., NSCLC, LCSCs)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed exponentially growing cells in a 96-well opaque-walled plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CPTH6 Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 1 µM to 100 µM.[1] Add 100 µL of the diluted CPTH6 solutions to the respective wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by CPTH6 treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., LCSC136)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of CPTH6 (e.g., 30 µM and 50 µM) for a specified duration (e.g., 72 hours).[2] Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Protein Acetylation
This protocol is for detecting changes in histone and α-tubulin acetylation levels following CPTH6 treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., LCSC136)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-α-tubulin, anti-total-Histone H3, anti-total-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with CPTH6 (e.g., 50 µM for 24 hours) as described previously.[1] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or total protein levels) to normalize the results.
-
Mandatory Visualizations
Signaling Pathway of CPTH6
Caption: CPTH6 inhibits Gcn5/pCAF, reducing histone and α-tubulin acetylation, leading to apoptosis.
Experimental Workflow for Cell Viability Assay
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CPTH6 Hydrobromide Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide is a thiazole (B1198619) derivative identified as a potent inhibitor of the GCN5 (General Control Non-depressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a critical role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histones and other proteins.[1] Inhibition of GCN5 and pCAF by CPTH6 leads to the hypoacetylation of histones (e.g., H3, H4) and non-histone proteins like α-tubulin, subsequently inducing apoptosis, modulating autophagy, and exhibiting anti-angiogenic effects in various cancer cell lines.[1][2][3][5]
Confirming that a compound reaches and interacts with its intended molecular target within a complex cellular environment is a critical step in drug development. These application notes provide detailed protocols for assessing the target engagement of this compound, focusing on both direct and indirect methods to verify its interaction with GCN5 and pCAF. The protocols cover biochemical assays, analysis of downstream signaling, and advanced biophysical methods for confirming target binding in cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for CPTH6 in various non-small cell lung cancer (NSCLC) cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| A549 | 73[2] |
| H1299 | 65[2] |
| Calu-1 | 77[2] |
| A427 | 81[2] |
| Calu-3 | 85[2] |
| H460 | 147[2] |
| H1650 | 83[2] |
| H1975 | 198[2] |
| HCC827 | 205[2] |
Signaling Pathway and Mechanism of Action
CPTH6 inhibits the enzymatic activity of GCN5 and pCAF. This direct inhibition prevents the acetylation of key protein targets, including histone H3 and α-tubulin. The resulting downstream cellular effects include cell cycle arrest, induction of the mitochondrial apoptotic pathway, and modulation of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CPTH6 hydrobromide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CPTH6 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiazole (B1198619) derivative that acts as a potent and specific inhibitor of histone acetyltransferases (HATs), particularly Gcn5 and pCAF.[1][2][3] It does not significantly inhibit other HATs like p300 or CBP.[3] By inhibiting these enzymes, CPTH6 leads to the hypoacetylation of histones (specifically H3 and H4) and other proteins like α-tubulin.[2][4] This inhibition of acetylation can induce cell cycle arrest, apoptosis, and modulate autophagy in various cancer cell lines.[2][3][5]
Q2: In which solvents is this compound soluble?
This compound is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[6] For optimal results, it is recommended to first dissolve the compound in an organic solvent before diluting it with aqueous solutions.[6]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound solid should be stored at -20°C, where it is stable for at least four years.[1][6] Stock solutions prepared in organic solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Q4: I am observing precipitation when I dilute my DMSO stock solution with aqueous media. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final aqueous concentration: The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/mL.[1][6] Ensure your final concentration in the aqueous buffer is below this limit.
-
Increase the percentage of organic solvent: If your experimental conditions allow, a higher percentage of DMSO in the final solution can help maintain solubility.
-
Prepare fresh dilutions: Due to the limited stability of this compound in aqueous solutions, it is best to prepare fresh dilutions for each experiment.[6]
-
Sonication: Gentle sonication of the diluted solution in a water bath might help to redissolve small amounts of precipitate.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1][6] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [1][6] |
| Ethanol | ~0.5 mg/mL | [1][6] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1][6] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolving the Compound: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution, but avoid excessive heat.
-
Inert Gas Purge: For optimal stability, purge the stock solution with an inert gas like nitrogen or argon to minimize oxidation.[6]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use or -20°C for short-term use.
Protocol for Preparing Working Dilutions in Aqueous Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.
-
Mixing: Gently vortex or pipette mix the solution thoroughly after each dilution step.
-
Immediate Use: Use the freshly prepared aqueous dilutions immediately to avoid precipitation and degradation.
Visualizations
Caption: CPTH6 inhibits HATs, leading to reduced acetylation and downstream cellular effects.
Caption: A workflow for resolving common solubility issues with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing CPTH6 Hydrobromide Concentration for Experiments
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thiazole (B1198619) derivative that functions as a specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2][3] By inhibiting these enzymes, CPTH6 leads to a decrease in the acetylation of histones (specifically H3 and H4) and other non-histone proteins like α-tubulin.[1][4] This disruption of protein acetylation can induce various cellular responses, including apoptosis, cell cycle arrest, and modulation of autophagy.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO and DMF.[5][6] For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM).[5][6] This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q3: What is a good starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the duration of the experiment. Based on published data, a sensible starting point for a dose-response experiment is a wide range of concentrations, typically from 1 µM to 100 µM.[2] For some sensitive cancer stem-like cell lines, IC50 values have been reported in the 12-67 µM range after 72 hours of treatment.[8][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound has been shown to induce several cellular effects, primarily in cancer cell lines. These include:
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Induction of apoptosis: Characterized by PARP cleavage, decreased mitochondrial membrane potential, and release of cytochrome c.[1][2][4]
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Cell cycle arrest: Often observed as an accumulation of cells in the G0/G1 phase.[1][2]
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Modulation of autophagy. [3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | Concentration is too low: The cell line may be resistant to this compound. | Increase the concentration range in your dose-response experiment. Consider extending the incubation time (e.g., up to 72 hours). |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure proper storage conditions are maintained. | |
| Insensitive cell line or assay: The target pathway may not be active or critical in your chosen cell line. | Verify the expression of Gcn5 and pCAF in your cell line. Use a positive control known to induce the expected phenotype. | |
| High levels of cell death across all concentrations. | Compound-induced cytotoxicity: The concentrations used may be too high for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. Adjust your experimental concentrations to be below this threshold. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect. | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | Standardize all cell culture parameters. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to variability, especially during serial dilutions. | Ensure pipettes are properly calibrated. Prepare master mixes of reagents to minimize pipetting variations between wells. | |
| Expected decrease in histone acetylation is not observed. | Insufficient incubation time: The effect on histone acetylation may be time-dependent. | Perform a time-course experiment, analyzing histone acetylation at various time points after treatment. |
| Antibody or Western blot issues: The antibody used to detect acetylated histones may not be optimal, or the Western blot protocol may need optimization. | Validate your antibody with a positive control. Optimize blotting conditions, including transfer time and antibody concentrations. |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 66.67 mg/mL (172.39 mM)[7] |
| DMF | ~25 mg/mL[5][6] |
| Ethanol | ~0.5 mg/mL[5][6] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[5][6] |
Note: For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[6]
Reported IC50 Values for this compound (72h Treatment)
| Cell Line Type | Specific Cell Line | IC50 (µM) |
| Lung Cancer Stem-like Cells (LCSC) | LCSC136 | 21[8][9] |
| LCSC36 | 23[8][9] | |
| LCSC18 | 12[8][9] | |
| LCSC196 | 36[8][9] | |
| LCSC223 | 25[8][9] | |
| LCSC229 | 29[8][9] | |
| LCSC143 | 67[8][9] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 73[1] |
| H1299 | 65[1] | |
| Calu-1 | 77[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your specific cell culture experiment.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Your cell line of interest
-
Cell viability assay (e.g., MTT, MTS, CellTiter-Glo)
-
Assay for your specific endpoint (e.g., Western blot for histone acetylation, apoptosis assay)
Procedure:
-
Cell Seeding:
-
Plate your cells at an appropriate density in a multi-well plate and allow them to adhere and stabilize overnight. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase during the experiment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to create a range of working concentrations. A logarithmic or half-log dilution series is recommended (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Include an "untreated" control (medium only) and a "vehicle" control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a duration appropriate for your endpoint (e.g., 24-72 hours for cell viability, shorter or longer for specific molecular events).
-
-
Endpoint Analysis:
-
Cell Viability: In a parallel plate or using a portion of your experimental plate, assess cell viability to determine the maximum non-toxic concentration.
-
Functional Readout: Measure your biological response of interest (e.g., protein expression, apoptosis) using the appropriate assay.
-
-
Data Analysis:
-
Plot the cell viability and the functional response against the logarithm of the this compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) from the dose-response curves using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the optimal CPTH6 concentration.
Caption: Simplified signaling pathway of this compound.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Posttranslational regulation of the GCN5 and PCAF acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
preventing CPTH6 hydrobromide degradation in solution
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a thiazole (B1198619) derivative that acts as a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.[1][2][3] It does not significantly inhibit other HATs like p300 or CBP.[2] By inhibiting Gcn5/pCAF, CPTH6 leads to a reduction in the acetylation of histones (specifically H3 and H4) and other proteins like α-tubulin.[3] This activity can induce cell cycle arrest, apoptosis (programmed cell death), and impair autophagy in various cancer cell lines.[2][3][4]
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO and DMF at approximately 25 mg/mL, and to a lesser extent in ethanol (B145695) (approx. 0.5 mg/mL). It is sparingly soluble in aqueous buffers. For most cell-based assays, it is recommended to first dissolve the solid compound in 100% DMSO to create a concentrated stock solution. This stock can then be diluted with your aqueous buffer or cell culture medium to the final working concentration. For example, to achieve a solubility of approximately 0.3 mg/mL in an aqueous solution, you can first dissolve this compound in DMSO and then dilute it with PBS (pH 7.2) in a 1:2 ratio.
Q3: How should I store solid this compound and its stock solutions?
A3: Proper storage is critical to prevent degradation.
-
Solid Form: The crystalline solid should be stored at -20°C, where it is stable for at least four years.[1]
-
Stock Solutions (in organic solvent like DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always keep solutions in tightly sealed containers, away from moisture.[5]
Q4: How long are aqueous solutions of this compound stable?
A4: Aqueous solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low or no activity in my assay. | Degradation of CPTH6: The compound may have degraded due to improper storage or handling of the solution. Aqueous solutions are particularly unstable. | 1. Always prepare fresh aqueous working solutions from a properly stored, frozen DMSO stock for each experiment. Do not store aqueous solutions. 2. Ensure your DMSO stock is not expired (less than 1 month at -20°C, less than 6 months at -80°C). 3. Perform a stability check of your compound using the HPLC protocol provided below. |
| My solution has changed color (e.g., turned yellow). | Oxidation: Hydrazone compounds can be susceptible to oxidation, which may lead to the formation of colored degradation products. This can be accelerated by exposure to air, light, or trace metal ions. | 1. Use high-purity, freshly opened solvents. Anhydrous DMSO is recommended. 2. Protect solutions from light by using amber vials or wrapping containers in foil. 3. Consider purging the headspace of the vial with an inert gas (like argon or nitrogen) before sealing and storing stock solutions. |
| I see precipitation in my final working solution. | Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. The final concentration may have exceeded its solubility limit after dilution from the DMSO stock. | 1. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5%). 2. Vortex thoroughly after diluting the DMSO stock into the aqueous buffer. Gentle warming may assist, but be cautious as heat can accelerate degradation. 3. If precipitation persists, you may need to lower the final working concentration of CPTH6. |
| My experimental results are inconsistent. | Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation, leading to a gradual loss of compound potency. | 1. Upon preparing a stock solution, immediately divide it into single-use aliquots. 2. Store the aliquots at -80°C for long-term stability. 3. For each experiment, thaw one aliquot and discard any unused portion of the thawed solution. |
Understanding Degradation Pathways
Forced degradation studies on structurally similar thiazolylhydrazone derivatives reveal that the primary pathways of degradation are hydrolysis and oxidation .[6][7][8]
-
Hydrolysis: The hydrazone functional group (C=N-N) is susceptible to cleavage by water.[9][10] This reaction is often catalyzed by acidic or alkaline conditions and results in the breakdown of the parent compound into its corresponding ketone/aldehyde and hydrazine (B178648) parts.[9][11] For CPTH6, this would mean the cleavage of the bond connecting the cyclopentanone (B42830) and the thiazole-hydrazine moieties.
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Oxidation: The hydrazone group can also be oxidized, a process that can be accelerated by exposure to oxygen, light, or metal ions.[12] This can lead to a variety of degradation products and is often accompanied by a change in the solution's color.
The following diagram illustrates the logical flow for investigating potential degradation.
Quantitative Data: Example Degradation Profile
While specific forced degradation data for this compound is not publicly available, the following data from a study on a structurally similar thiazolylhydrazone, RN104, illustrates the typical stability profile under stress conditions.[6][7][8] This provides a valuable reference for understanding how CPTH6 might behave.
Table 1: Degradation of Thiazolylhydrazone RN104 Under Hydrolytic Stress at 50°C
| Time (hours) | Degradation in 0.1 M HCl (%) | Degradation in H₂O (Neutral) (%) | Degradation in 0.1 M NaOH (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 1.8 | 0.5 | 15.2 |
| 4 | 2.5 | 0.9 | 25.8 |
| 6 | 3.1 | 1.2 | 34.1 |
| 8 | 3.9 | 1.5 | 41.5 |
| 10 | 4.5 | 1.9 | 47.9 |
| 12 | 5.2 | 2.2 | 53.6 |
Table 2: Degradation of Thiazolylhydrazone RN104 Under Oxidative Stress
| Time (hours) | Degradation with 0.3% H₂O₂ (%) | Degradation with 0.01 M FeCl₃ (%) |
| 0 | 0.0 | 0.0 |
| 2 | 2.1 | 10.5 |
| 4 | 3.5 | 18.9 |
| 6 | 4.8 | 26.3 |
| 8 | 6.2 | 33.1 |
| 10 | 7.5 | 39.2 |
| 12 | 8.9 | 44.8 |
Data adapted from a study on RN104, a similar thiazolylhydrazone derivative, and should be considered illustrative for CPTH6.[8]
Experimental Protocol: Stability-Indicating HPLC Method
To quantitatively assess the stability of your this compound solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is based on a validated method for a similar thiazolylhydrazone compound and may serve as an excellent starting point for method development for CPTH6.[6][7]
Objective: To separate the intact CPTH6 from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode-Array Detector (DAD) or UV detector.
-
Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Injection Volume: 25 µL.
-
Detection Wavelength: Monitor at the λmax of CPTH6, approximately 278 nm. A secondary wavelength of 250 nm can also be used.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure for a Forced Degradation Study:
-
Prepare CPTH6 Solution: Prepare a solution of CPTH6 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 200 µg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the CPTH6 solution with 1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the CPTH6 solution with 1 M NaOH.
-
Oxidation: Mix equal volumes of the CPTH6 solution with 3% H₂O₂.
-
Thermal Stress: Incubate the CPTH6 solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the CPTH6 solution to UV light.
-
-
Incubation: Keep the stressed samples for a defined period (e.g., analyze at 0, 2, 4, 8, 24 hours). For acid/base hydrolysis, it may be necessary to neutralize the samples before injection.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Data Analysis:
-
Record the peak area of the intact CPTH6.
-
Calculate the percentage of degradation by comparing the peak area of CPTH6 in the stressed sample to that of an unstressed control sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
The workflow for this process is visualized below.
CPTH6 Signaling Pathway Inhibition
CPTH6 functions by inhibiting the enzymatic activity of Gcn5 and PCAF. These enzymes are critical for acetylating histone proteins, a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By blocking this process, CPTH6 can alter the expression of genes involved in cell survival and proliferation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs [mdpi.com]
common off-target effects of CPTH6 hydrobromide
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you anticipate and interpret your results, with a focus on understanding the compound's known on-target effects and investigating potential off-target activities.
Introduction to this compound
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole (B1198619) derivative identified as a potent inhibitor of the GCN5 and pCAF (KAT2B) histone acetyltransferases (HATs).[1] Its primary mechanism of action involves the suppression of histone acetylation, leading to chromatin condensation and modulation of gene expression. This activity results in cell cycle arrest, induction of apoptosis, and inhibition of cell growth in a variety of cancer cell lines.[1][2] Notably, CPTH6 has shown preferential activity against lung cancer stem-like cells.[2][3][4][5]
While CPTH6 has demonstrated selectivity for GCN5/pCAF over some other HATs like p300 and CBP, it is important to note that comprehensive, publicly available data on its broader off-target profile (e.g., kinase or receptor screening panels) is limited. Researchers should be aware that, like many small molecule inhibitors, off-target effects are possible, particularly at higher concentrations. This guide provides strategies to help differentiate on-target from potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The primary molecular targets of CPTH6 are the histone acetyltransferases (HATs) GCN5 (KAT2A) and pCAF (KAT2B). It has been shown to not affect the HAT activity of p300 and CBP at similar concentrations.
Q2: What is the expected biological outcome of CPTH6 treatment in cancer cells?
A2: The primary outcomes of CPTH6 treatment are histone hypoacetylation (specifically on H3 and H4), leading to cell growth inhibition, cell cycle arrest (typically at G0/G1), and induction of apoptosis.[1][2] Another key effect is the decreased acetylation of α-tubulin.[1]
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available research, specific, unintended off-target binding partners for CPTH6 have not been extensively documented in peer-reviewed literature. However, a general study on HAT inhibitors has suggested that many compounds in this class can be nonselective and may act as assay interference compounds. Therefore, researchers should validate the on-target effects in their system and remain vigilant for unexpected phenotypes.
Q4: How can I be sure the effects I'm seeing are due to GCN5/pCAF inhibition?
A4: To confirm on-target activity, it is crucial to perform mechanistic experiments. This includes demonstrating a dose-dependent decrease in histone H3/H4 acetylation via Western blot. A rescue experiment, if feasible (e.g., overexpressing a resistant form of the target enzyme), or using a structurally distinct GCN5/pCAF inhibitor to see if it phenocopies the results, can also provide strong evidence for on-target activity.
Q5: What is a typical effective concentration range for CPTH6 in cell culture?
A5: The effective concentration of CPTH6 is highly cell-line dependent. As shown in the data below, IC50 values at 72 hours can range from approximately 12µM in sensitive lung cancer stem-like cells to over 200µM in more resistant non-small cell lung cancer lines.[6] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of CPTH6 across various cancer cell lines.
Table 1: IC50 Values of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment) [6]
| Cell Line | Histology | IC50 (µM) |
| H1299 | NSCLC | 65 |
| A549 | NSCLC | 73 |
| Calu-1 | NSCLC | 77 |
| A427 | NSCLC | 81 |
| H1650 | NSCLC | 83 |
| Calu-3 | NSCLC | 85 |
| H460 | NSCLC | 147 |
| H1975 | NSCLC | 198 |
| HCC827 | NSCLC | 205 |
Table 2: IC50 Values of CPTH6 in Patient-Derived Lung Cancer Stem-like Cells (LCSCs) (72h treatment) [7]
| Cell Line | IC50 (µM) |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues and interpret unexpected results during your experiments with this compound.
Issue 1: High levels of cytotoxicity are observed at concentrations where histone acetylation is not significantly reduced.
-
Possible Cause: This could indicate a potential off-target effect or general cellular toxicity unrelated to HAT inhibition. At high concentrations, small molecules can cause effects through mechanisms like membrane disruption or mitochondrial toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a time-course and dose-response Western blot to carefully correlate the levels of histone H3/H4 acetylation with the onset of cytotoxicity. On-target effects should show a clear relationship between target inhibition and phenotype.
-
Use a Less Active Analog: If available, use a structurally similar but biologically less active analog of CPTH6 as a negative control. If this compound still causes cytotoxicity, it points towards a non-specific effect.
-
Lower the Concentration: Determine the lowest effective concentration that still gives a measurable decrease in histone acetylation and assess the phenotype at that concentration.
-
Issue 2: The expected apoptotic phenotype is not observed, despite seeing a reduction in histone acetylation.
-
Possible Cause: The cellular context is critical. Some cell lines may be resistant to apoptosis induction via this pathway or may undergo a different form of cell death, such as autophagy or senescence.
-
Troubleshooting Steps:
-
Use a Positive Control: Treat your cells with a well-characterized apoptosis inducer (e.g., staurosporine) to ensure the apoptosis machinery is functional in your cell line.
-
Assess Other Phenotypes: Check for other cellular outcomes, such as changes in cell cycle distribution (using propidium (B1200493) iodide staining and flow cytometry) or markers of senescence (e.g., β-galactosidase staining).
-
Extend Incubation Time: Apoptosis can be a late-stage event. Extend the treatment duration (e.g., to 48 or 72 hours) to see if the phenotype emerges.
-
Issue 3: Results are inconsistent between experiments.
-
Possible Cause: this compound stability, cell passage number, and seeding density can all contribute to variability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: CPTH6 is typically dissolved in DMSO. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure that cell seeding density is consistent across experiments, as this can significantly impact the response to treatment.
-
Verify Reagent Quality: Ensure the quality of your this compound. If possible, confirm its identity and purity via analytical methods.
-
Visualizing Workflows and Pathways
Logical Flow for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for CPTH6 experiments.
Primary Signaling Pathway of CPTH6
Caption: On-target mechanism of this compound.
General Experimental Workflow
Caption: Workflow for assessing CPTH6 effects.
Key Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is for assessing changes in histone H3 and H4 acetylation levels upon CPTH6 treatment.
-
Cell Lysis and Histone Extraction:
-
Plate cells and treat with desired concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest cells and wash twice with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit. For acid extraction, lyse cells in a buffer containing Triton X-100, pellet the nuclei, and extract histones with 0.4 N H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification:
-
Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load samples onto a 15% polyacrylamide gel to resolve the small histone proteins.
-
Run the gel and then transfer the proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize the bands using an ECL substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells by quantifying ATP.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Include wells with media only for background measurement.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Subtract the background (media-only wells) and normalize the data to the vehicle control to determine the percent viability.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvest:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
-
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
interpreting unexpected results with CPTH6 hydrobromide
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you interpret both expected and unexpected results.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
| Unexpected Result | Potential Causes | Suggested Solutions |
| 1. No significant decrease in cell viability or induction of apoptosis. | Compound Inactivity: - Improper storage of this compound. - Incorrect final concentration. - Degradation of the compound in solution. | Verify Compound Integrity: - Store this compound as a crystalline solid at -20°C for long-term stability (≥ 4 years).[1] - Prepare fresh stock solutions in DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] - For aqueous solutions, dissolve first in DMSO then dilute with your aqueous buffer. Do not store aqueous solutions for more than one day.[3] |
| Cell Line Resistance: - The cell line may have intrinsic resistance to HAT inhibitors. - High expression levels of the target enzymes (Gcn5/pCAF) may require higher inhibitor concentrations.[4] - Differentiated cells can be more resistant than their undifferentiated counterparts.[5][6][7] | Optimize Experimental Conditions: - Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[4] - Increase the incubation time, as the kinetics of uptake can vary between cell types.[4] - Consider using a more sensitive cell line as a positive control. | |
| Assay-related Issues: - Suboptimal cell seeding density. - Interference of the solvent (e.g., DMSO) with the assay. | Refine Assay Protocol: - Ensure cells are in the logarithmic growth phase during the experiment.[8] - Include a vehicle-only (e.g., DMSO) control to account for solvent effects. The final DMSO concentration should typically be below 0.5%.[4] | |
| 2. High variability between replicate experiments. | Inconsistent Cell Culture Practices: - Variation in cell passage number. - Inconsistent cell seeding density. | Standardize Cell Culture: - Use cells within a consistent and low passage number range. - Ensure uniform cell seeding across all wells. |
| Compound Precipitation: - Poor solubility of this compound in the final culture medium. | Ensure Proper Solubilization: - Confirm that this compound is fully dissolved in DMSO before diluting in the culture medium.[4] | |
| 3. Significant off-target effects or cellular toxicity at low concentrations. | Solvent Toxicity: - The concentration of the solvent (e.g., DMSO) may be too high. | Control for Solvent Effects: - Maintain a consistent and low final solvent concentration across all experimental conditions.[4] |
| Non-specific Compound Activity: - The observed effects may not be due to the inhibition of Gcn5/pCAF. | Validate Mechanism of Action: - Perform a western blot to confirm a dose-dependent decrease in histone (e.g., H3, H4) and α-tubulin acetylation.[5][9] - Use a structurally distinct Gcn5/pCAF inhibitor as a positive control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiazole (B1198619) derivative that acts as a histone acetyltransferase (HAT) inhibitor, specifically targeting Gcn5 and pCAF.[9][10][11] By inhibiting these enzymes, it leads to the hypoacetylation of histones (H3 and H4) and α-tubulin.[5][9] This results in cell cycle arrest in the G0/G1 phase, induction of apoptosis through the mitochondrial pathway, and can also induce cellular differentiation in some cancer cell lines.[9][11]
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (up to 4 years).[1] For experimental use, prepare a stock solution in an organic solvent such as DMSO or dimethylformamide (DMF), where it is soluble up to approximately 25 mg/mL.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is sparingly soluble in aqueous buffers; for aqueous-based experiments, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. It is recommended not to store the aqueous solution for more than one day.[3]
Q3: What are the expected cellular effects of this compound treatment?
A3: In sensitive cancer cell lines, particularly leukemia and non-small cell lung cancer (NSCLC), treatment with this compound is expected to cause a concentration- and time-dependent inhibition of cell viability.[9] This is often accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle and a depletion of cells in the S and G2/M phases.[9] Furthermore, CPTH6 induces apoptosis, which can be observed by a decrease in mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[9] It has also been shown to preferentially target lung cancer stem-like cells.[5][7]
Q4: What are appropriate positive and negative controls for my experiments?
A4:
-
Negative Control: A vehicle-only control (the solvent used to dissolve CPTH6, e.g., DMSO, at the same final concentration as in your experimental conditions) is essential to account for any effects of the solvent on the cells.
-
Positive Control (for apoptosis): A known inducer of apoptosis in your cell line (e.g., staurosporine) can be used to validate your apoptosis detection assay.
-
Positive Control (for HAT inhibition): If available, another well-characterized Gcn5/pCAF inhibitor can be used to confirm the expected downstream effects on histone acetylation.
Q5: Are there known off-target effects of this compound?
A5: CPTH6 has been shown to be a specific inhibitor of Gcn5 and pCAF, with no significant inhibitory effect on p300 and CBP HAT activity.[10] However, like many small molecule inhibitors, the possibility of other off-target effects cannot be entirely ruled out. If you observe unexpected phenotypes, it is crucial to validate the on-target effects by assessing the acetylation status of known Gcn5/pCAF substrates, such as specific lysine (B10760008) residues on histones H3 and H4.[9]
Data Presentation
Table 1: IC50 Values of CPTH6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| LCSC136 | Lung Cancer Stem-like | 21 | 72 |
| LCSC36 | Lung Cancer Stem-like | 23 | 72 |
| LCSC18 | Lung Cancer Stem-like | 12 | 72 |
| LCSC196 | Lung Cancer Stem-like | 36 | 72 |
| LCSC223 | Lung Cancer Stem-like | 25 | 72 |
| LCSC229 | Lung Cancer Stem-like | 29 | 72 |
| LCSC143 | Lung Cancer Stem-like | 67 | 72 |
| H1299 | Non-Small Cell Lung Cancer | ~40 | 72 |
| A549 | Non-Small Cell Lung Cancer | ~80 | 72 |
| Calu-1 | Non-Small Cell Lung Cancer | ~60 | 72 |
| HL-60 | Acute Myeloid Leukemia | ~50 | 72 |
| U-937 | Acute Myeloid Leukemia | ~40 | 72 |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. After incubation, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells once with cold 1X PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[12][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Histone Acetylation
This protocol provides a general workflow for assessing changes in histone acetylation.
-
Histone Extraction: Treat cells with this compound. After treatment, harvest the cells and perform histone extraction using an acid extraction method.[14]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.[14]
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a total histone control (e.g., anti-total H3) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for CPTH6.
Caption: Troubleshooting decision tree for CPTH6.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-techne.com [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CPTH6 Hydrobromide Cytotoxicity Assays
Welcome to the technical support center for CPTH6 hydrobromide cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during experiments with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
Q1: Why are my cytotoxicity results inconsistent between experiments?
A1: High variability in cytotoxicity assays can stem from several factors, especially when working with a compound like this compound. Here are common causes and their solutions:
-
This compound Solubility and Stability: this compound has limited solubility in aqueous solutions and can precipitate in cell culture media, leading to inconsistent concentrations in your wells.[1]
-
Solution: Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).[1] When diluting into your final culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).[2][3] It is crucial to add the DMSO stock to pre-warmed media while vortexing to ensure rapid and even dispersion.[2] Do not store aqueous solutions of this compound for more than one day.[1]
-
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well, directly impacting the final readout.
-
Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension flask before aspirating for each plate to prevent cell settling.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which concentrates the media and your compound, leading to artificially high cytotoxicity.
-
Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.
-
-
Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and practice consistent, careful pipetting. When preparing serial dilutions, ensure thorough mixing between each step.
-
Q2: My absorbance/fluorescence readings are very low, even in my untreated control wells.
A2: Low signal can be indicative of several issues:
-
Suboptimal Cell Density: The number of cells seeded may be too low for the assay to generate a strong signal.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. The signal should fall within the linear range of the assay.
-
-
Incorrect Reagent Volumes: Adding an incorrect volume of the assay reagent (e.g., MTT, XTT, LDH substrate) will lead to inaccurate results.
-
Solution: Double-check the protocol for the recommended reagent volume, ensuring it is proportional to the volume of the culture medium in the well.
-
-
Cell Health: If your cells are not healthy or are not in the logarithmic growth phase, their metabolic activity will be low, resulting in a weak signal in viability assays like MTT and XTT.
-
Solution: Always use healthy, actively dividing cells for your experiments. Ensure they are free from contamination, such as mycoplasma.
-
Q3: My negative control (untreated cells) shows high levels of cytotoxicity.
A3: This is a critical issue that points to a fundamental problem with the experimental setup:
-
DMSO Toxicity: While a common solvent, DMSO can be toxic to cells at higher concentrations.
-
Solution: It is essential to include a "vehicle control" in your experimental design. These wells should contain cells treated with the highest concentration of DMSO used in your experiment (without this compound). This will allow you to distinguish between the cytotoxicity of the compound and the solvent. Aim for a final DMSO concentration of 0.5% or lower.[2][3]
-
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly kill cells.
-
Solution: Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
-
Poor Cell Culture Conditions: Suboptimal conditions such as incorrect CO2 levels, temperature, or humidity can stress cells and lead to cell death.
-
Solution: Ensure all cell culture equipment is properly calibrated and maintained.
-
Q4: I am observing a different cytotoxic effect with this compound when I switch between assay types (e.g., MTT vs. LDH).
A4: This is not uncommon and is often due to the different biological processes measured by each assay.
-
Mechanism of Action: this compound is known to induce both apoptosis and autophagy.[4][5][6][7][8][9]
-
MTT/XTT Assays: These assays measure metabolic activity, which may decrease due to apoptosis or cytostatic effects before the cell membrane is compromised.[10]
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is a later-stage event in some forms of cell death, like necrosis. Apoptosis may not always result in significant LDH release in the same timeframe.
-
-
Compound Interference: Some compounds can directly interfere with the assay reagents.
-
Solution: To test for this, include "compound-only" controls (wells with media and this compound at all your experimental concentrations, but no cells). This will reveal if the compound itself reacts with the assay reagents. Subtract any background absorbance from your experimental wells.[4]
-
Quantitative Data Summary
The cytotoxic effects of this compound can vary significantly between cell lines. The following table summarizes reported IC50 values.
| Cell Line Type | Specific Cell Line | IC50 (µM) | Incubation Time | Reference |
| Lung Cancer Stem-like | LCSC136 | 21 | 72h | [4] |
| Lung Cancer Stem-like | LCSC36 | 23 | 72h | [4] |
| Lung Cancer Stem-like | LCSC18 | 12 | 72h | [4] |
| Lung Cancer Stem-like | LCSC196 | 36 | 72h | [4] |
| Lung Cancer Stem-like | LCSC223 | 25 | 72h | [4] |
| Lung Cancer Stem-like | LCSC229 | 29 | 72h | [4] |
| Lung Cancer Stem-like | LCSC143 | 67 | 72h | [4] |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays, adapted for use with this compound.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation and Treatment:
-
Prepare a 25 mg/mL stock solution of this compound in high-purity DMSO.[1]
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells remains constant and non-toxic (e.g., 0.1%).
-
Include the following controls:
-
Untreated Control: Cells in media without this compound.
-
Vehicle Control: Cells in media with the highest concentration of DMSO used.
-
Compound-Only Control: Media with each concentration of this compound but no cells.
-
Media Blank: Media only.
-
-
Remove the old medium from the cells and add 100 µL of the diluted compounds or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: XTT Cytotoxicity Assay
This assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation and Addition:
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract non-specific background readings.[11]
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol. Additionally, prepare wells for a "Maximum LDH Release Control" by adding a lysis buffer (provided with most kits) to untreated cells 45 minutes before the end of the incubation period.[13]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
Signaling Pathways and Visualizations
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the modulation of autophagy.
CPTH6-Induced Apoptosis Pathway
CPTH6, as a histone acetyltransferase (HAT) inhibitor, leads to histone hypoacetylation.[7][14] This can alter gene expression, ultimately triggering the intrinsic (mitochondrial) pathway of apoptosis. This process involves a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[7][14] Cytochrome c then activates a cascade of caspases, leading to programmed cell death.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The thiazole derivative CPTH6 impairs autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Stability of CPTH6 Hydrobromide in Media
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole (B1198619) derivative that acts as a specific inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs).[1][2] It does not significantly affect the activity of other HATs like p300 and CBP.[1] By inhibiting Gcn5 and pCAF, CPTH6 leads to the hypoacetylation of histones (specifically H3 and H4) and other proteins like α-tubulin.[1][2] This inhibition of acetylation can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[1][2]
Q2: What are the primary stability concerns for this compound in experimental media?
The chemical structure of this compound contains two key moieties that are susceptible to degradation in aqueous environments: a hydrazone group and a thiazole ring.
-
Hydrolysis of the Hydrazone Bond: Hydrazones are known to be susceptible to hydrolysis, a reaction that breaks the C=N bond in the presence of water. This process is often catalyzed by acidic conditions and is reversible. The hydrolysis would lead to the degradation of CPTH6 into its corresponding ketone and hydrazine (B178648) derivatives, resulting in a loss of biological activity.
-
Photodegradation of the Thiazole Ring: The thiazole ring, particularly with its aryl substituent, can be sensitive to light. Exposure to light, especially UV radiation, may lead to photodegradation.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] For instance, a 100 mM stock solution can be prepared in DMSO.[1] The solid compound and its stock solutions should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q4: For how long is an aqueous working solution of this compound stable?
Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh working dilutions in your cell culture medium immediately before each experiment.[3] Any unused aqueous solution should ideally be discarded after one day.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a Stability Study: To confirm if degradation is occurring, you can perform a stability study by analyzing the concentration of CPTH6 in your cell culture medium over the time course of your experiment (e.g., at 0, 6, 12, 24, and 48 hours). A detailed protocol for this is provided below.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of CPTH6 from a frozen stock immediately before treating your cells.
-
pH Control: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Acidic conditions can accelerate the hydrolysis of the hydrazone bond.
-
Protect from Light: During incubation and handling, protect your plates and solutions containing CPTH6 from direct light to minimize potential photodegradation.
-
Issue 2: Precipitation of the compound upon dilution in aqueous media.
-
Possible Cause: Low aqueous solubility of this compound. While it is a hydrobromide salt, its aqueous solubility is still limited.[3]
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before diluting in aqueous media, ensure that your DMSO stock solution is fully dissolved. Gentle warming to 37°C and vortexing can aid dissolution.[4]
-
Two-Step Dilution: First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO before the final dilution into the aqueous medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Pre-warm Media: Adding the compound to pre-warmed cell culture media can sometimes help to prevent precipitation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | [3] |
| DMF | ~25 mg/mL | [3] |
| Ethanol | ~0.5 mg/mL | [3] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Incubator (set to your experimental temperature, e.g., 37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Standard Curve:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Create a series of standards by diluting the stock solution in your cell culture medium to final concentrations ranging from, for example, 1 µM to 100 µM. These will be used to generate a standard curve.
-
Inject each standard onto the HPLC system to determine the retention time and peak area.
-
-
Prepare Stability Samples:
-
Prepare a solution of this compound in your cell culture medium at the concentration you use in your experiments (e.g., 50 µM).
-
Dispense aliquots of this solution into several microcentrifuge tubes.
-
-
Incubation:
-
Place the tubes in an incubator at 37°C (or your experimental temperature).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator. The t=0 sample should be processed immediately.
-
-
Sample Analysis:
-
Immediately after removal from the incubator, centrifuge the sample to pellet any debris.
-
Inject a known volume of the supernatant onto the HPLC system.
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Record the peak area for this compound.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound remaining at each time point.
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Plot the concentration of this compound versus time to visualize its stability profile in your medium.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
dealing with CPTH6 hydrobromide batch variability
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly those that may arise from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiazole (B1198619) derivative that functions as a specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] It does not significantly inhibit other HATs like p300 or CBP.[1][3] By inhibiting Gcn5 and pCAF, CPTH6 leads to histone hypoacetylation, which in turn affects gene expression and can induce cell cycle arrest, apoptosis, and impair autophagy in cancer cells.[2][3][4][5]
Q2: What are the common research applications of this compound?
This compound is primarily used in cancer research.[6] Studies have demonstrated its efficacy in various cancer cell lines, including leukemia[2], non-small cell lung cancer (NSCLC)[5], and other solid tumors.[2] It is often used to investigate the role of histone acetylation in cancer progression and as a potential therapeutic agent.[2][7]
Q3: How should I store and handle this compound?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[4][8] For shipping, it is generally stable at room temperature in the continental US.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is important to avoid repeated freeze-thaw cycles.[6]
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO and DMF at approximately 25 mg/mL, and in ethanol (B145695) at about 0.5 mg/mL.[4][8] It is sparingly soluble in aqueous buffers.[8] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[8] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4][8] Aqueous solutions should ideally be used on the same day they are prepared.[8]
Q5: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability can manifest in several ways, leading to inconsistent experimental outcomes. Potential sources of variability include:
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Purity: Although typically supplied at ≥98% purity, minor variations in the impurity profile between batches could affect biological activity.
-
Solubility: Differences in the crystalline form or residual solvent content could slightly alter the solubility characteristics of the compound.
-
Potency: The effective concentration (e.g., IC50) might shift slightly between batches due to subtle differences in the manufacturing process.
To mitigate these issues, it is crucial to perform quality control checks on each new batch and to follow standardized experimental protocols.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.
-
Possible Cause 1: Inaccurate Stock Solution Concentration.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before making serial dilutions.
-
Always use a freshly prepared stock solution or one that has been stored correctly at -80°C for no longer than 6 months.[6]
-
Visually inspect the stock solution for any precipitation before use. If precipitation is observed, gently warm the solution and vortex to redissolve.
-
-
-
Possible Cause 2: Batch-to-Batch Variation in Purity or Activity.
-
Troubleshooting:
-
Perform a Dose-Response Curve for Each New Batch: Do not assume the same IC50 value as a previous batch. A full dose-response experiment will determine the actual potency of the new lot.
-
Request Certificate of Analysis (CoA): The CoA provides batch-specific data on purity and other quality control parameters. Compare the CoAs of different batches to identify any significant differences.
-
Use a Positive Control: Include a known inhibitor of Gcn5/pCAF or another well-characterized compound to ensure the assay is performing as expected.
-
-
Issue 2: Poor solubility or precipitation in aqueous media.
-
Possible Cause 1: Incorrect Dissolution Procedure.
-
Troubleshooting:
-
Always dissolve this compound in 100% DMSO first to create a high-concentration stock solution.
-
To prepare working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Do not attempt to dissolve the solid compound directly in aqueous solutions.
-
-
-
Possible Cause 2: Exceeding the Solubility Limit.
-
Troubleshooting:
-
Be aware of the solubility limit in your final working solution. In a 1:2 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.3 mg/mL.[4][8]
-
If you observe precipitation after dilution, you may need to lower the final concentration of this compound or increase the percentage of DMSO (while being mindful of cell toxicity).
-
-
Issue 3: Unexpected or off-target effects.
-
Possible Cause 1: Impurities in the Compound.
-
Troubleshooting:
-
Review the Certificate of Analysis for the specific batch to check the purity and identity of any detected impurities.
-
If possible, test a different batch of this compound to see if the unexpected effect persists.
-
-
-
Possible Cause 2: Cell Line-Specific Responses.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [4] |
| CAS Number | 2321332-57-2 | [4] |
| Molecular Formula | C15H16ClN3S • HBr | [4] |
| Formula Weight | 386.7 g/mol | [4] |
| Purity | ≥98% | [4][8] |
| Formulation | A crystalline solid | [4][8] |
| Storage | -20°C | [4][8] |
| Stability | ≥ 4 years | [4] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMF | 25 mg/mL | [4][8] |
| DMSO | 25 mg/mL | [4][8] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4][8] |
| Ethanol | 0.5 mg/mL | [4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a stock solution concentration of 10-20 mM.
-
Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control.
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for handling new batches of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CPTH6 Hydrobromide Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for experiments involving the histone acetyltransferase (HAT) inhibitor, CPTH6 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole (B1198619) derivative that acts as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] By inhibiting these enzymes, CPTH6 leads to a decrease in the acetylation of histones (such as H3 and H4) and other proteins like α-tubulin.[1][3] This disruption of protein acetylation affects various cellular processes, including gene expression, cell proliferation, and apoptosis, making it a compound of interest in cancer research.[1][3][4]
Q2: What is a recommended starting point for incubation time and concentration when using CPTH6?
Based on published studies, a common starting point for incubation time is 24 to 72 hours .[2][5] The optimal time will be dependent on the cell type and the specific biological endpoint being measured. For concentration, a range of 10 µM to 200 µM has been shown to be effective in various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia.[2][3][5] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How does the biological endpoint of my experiment influence the optimal incubation time?
The time required to observe a significant effect with CPTH6 treatment is directly related to the biological process you are investigating.
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Protein Acetylation: Changes in histone or α-tubulin acetylation can be detected in as little as a few hours.
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Gene Expression: Alterations in the expression of target genes may require 12 to 24 hours of incubation.
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Cell Viability and Apoptosis: Effects on cell viability and the induction of apoptosis are typically observed after 24 to 72 hours of continuous exposure.[2][3][5]
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Stemness Markers: Reduction in cancer stem cell markers, such as ALDH activity or CD133 expression, has been reported after 24 hours of treatment.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability after 24 hours. | Incubation time may be too short for the specific cell line. | Extend the incubation time to 48 or 72 hours. Some cell lines may be more resistant to CPTH6 and require longer exposure.[2] |
| The concentration of CPTH6 may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM) to determine the IC50 for your cell line.[2] | |
| The cell line may be inherently resistant to HAT inhibitors. | Consider using a different cell line or a combination treatment. CPTH6 has shown synergistic effects with chemotherapy agents like cisplatin (B142131) and pemetrexed.[6] | |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the start of the experiment. |
| Degradation of CPTH6 in the culture medium. | Prepare fresh stock solutions of CPTH6 and replenish the media with fresh compound if the incubation period is longer than 48 hours. | |
| Unexpected cell morphology or off-target effects. | CPTH6 may have effects beyond HAT inhibition at high concentrations. | Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is consistent across all treatments and controls and is at a non-toxic level (typically <0.1%). |
Quantitative Data Summary
The following tables summarize key quantitative data from studies using CPTH6 to help guide your experimental design.
Table 1: IC50 Values of CPTH6 in NSCLC Cell Lines after 72h Treatment
| Cell Line | IC50 (µM) |
| A549 | 73 |
| H1299 | 65 |
| Calu-1 | 77 |
| A427 | 81 |
| Calu-3 | 85 |
| HCC827 | 205 |
| H460 | 147 |
| H1975 | 198 |
| H1650 | 83 |
| (Data sourced from a study on NSCLC cell lines)[2] |
Table 2: Time-Dependent Effects of CPTH6 on Lung Cancer Stem-like Cells (LCSCs)
| Parameter | Incubation Time | Concentration | Observed Effect |
| ALDH Activity | 24 hours | 10-50 µM | Dose-dependent reduction |
| CD133 Expression | 24 hours | 10-50 µM | Dose-dependent reduction |
| Cell Viability | 72 hours | Increasing concentrations | Inhibition of cell viability |
| Apoptosis | 24-72 hours | Increasing concentrations | Dose- and time-dependent induction |
| (Data compiled from studies on patient-derived LCSCs)[5] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
CPTH6 Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of CPTH6 or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT or a luminescent-based assay like CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Protein Acetylation
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Cell Treatment: Seed cells in 6-well plates and treat with CPTH6 at the desired concentration and for the optimal incubation time determined from viability assays.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3) or acetylated α-tubulin overnight at 4°C.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3, total α-tubulin, or β-actin).
Visualizations
Caption: Workflow of CPTH6's inhibitory action on HATs and downstream cellular effects.
Caption: A decision-making diagram for troubleshooting CPTH6 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CPTH6 Hydrobromide In Vivo Studies
Welcome to the technical support center for CPTH6 hydrobromide in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation. | This compound has low aqueous solubility. | Prepare a suspension in a suitable vehicle such as Carboxymethyl cellulose (B213188) (CMC). A general protocol is to start with a 0.5% to 1% (w/v) solution of low-viscosity CMC in sterile water. The appropriate amount of this compound powder is then added and the mixture is stirred vigorously. Gentle heating or sonication may aid in achieving a uniform suspension, but should be done cautiously to avoid degradation. Always visually inspect for homogeneity before administration. |
| Inconsistent or lower-than-expected tumor growth inhibition. | - Suboptimal dosing or administration route.- Issues with the formulation.- Rapid metabolism or clearance of the compound.- Tumor model resistance. | - Ensure the dose is within the effective range reported in the literature (e.g., 50-100 mg/kg daily via intraperitoneal injection).- Prepare the formulation fresh before each use to ensure stability.- While specific pharmacokinetic data for CPTH6 is limited, consider that as a small molecule, it may have a relatively short half-life, necessitating daily administration.- Evaluate the expression levels of Gcn5 and pCAF in your tumor model, as these are the primary targets of CPTH6. |
| Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy). | - Off-target effects.- Vehicle-related toxicity.- Dose is too high for the specific animal strain or model. | - While daily administration of up to 100 mg/kg has been reported to be well-tolerated in NOD/SCID mice, it is crucial to conduct a tolerability study in your specific animal model.[1]- Always include a vehicle-only control group to rule out any adverse effects from the formulation itself.- Start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your experimental setup. |
| Difficulty in assessing target engagement in vivo. | - Lack of a reliable biomarker.- Insufficient drug concentration at the tumor site. | - The acetylation status of histone H3 and α-tubulin can be used as pharmacodynamic biomarkers of CPTH6 activity.[2] Tumor samples can be collected at the end of the study and analyzed by Western blot or immunohistochemistry to assess changes in acetylation levels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiazole (B1198619) derivative that acts as a specific inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF (KAT2A and KAT2B).[3] By inhibiting these enzymes, CPTH6 reduces the acetylation of both histone and non-histone proteins, leading to the modulation of gene expression. This can induce apoptosis (programmed cell death) and autophagy in cancer cells.[4]
Q2: What is a recommended starting dose and administration route for in vivo studies?
A2: Based on published studies in mouse xenograft models of non-small cell lung cancer, a recommended starting dose is 50 mg/kg administered daily via intraperitoneal (IP) injection.[1] Doses up to 100 mg/kg daily have also been used and were reported to be well-tolerated.[1] However, it is always advisable to perform a dose-escalation study to determine the optimal dose for your specific model.
Q3: What vehicle should I use to formulate this compound for in vivo administration?
A3: this compound has been successfully formulated for in vivo use as a suspension in Carboxymethyl cellulose (CMC).[1] A 0.5% (w/v) CMC solution in sterile water is a common starting point for formulating poorly soluble compounds for IP injection.
Q4: What are the known off-target effects of this compound?
A4: Specific off-target effects of this compound are not extensively documented in the available literature. However, as it targets Gcn5 and pCAF, which are involved in a wide range of cellular processes, the potential for off-target effects exists. Gcn5 and pCAF regulate the activity of numerous transcription factors, including c-MYC and p53, and are involved in DNA damage repair and cell cycle regulation.[5][6] Therefore, unexpected effects in these pathways could potentially be observed.
Q5: How can I monitor the efficacy of this compound treatment in vivo?
A5: The primary method for monitoring efficacy in preclinical cancer models is the measurement of tumor volume over time. Additionally, at the end of the study, tumor tissue can be collected for pharmacodynamic analysis, such as assessing the levels of acetylated histones (e.g., acetyl-H3) or other known substrates of Gcn5/pCAF to confirm target engagement.
Quantitative Data Summary
Table 1: In Vivo Efficacy of CPTH6 in a Lung Cancer Stem-Like Cell (LCSC) Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| LCSC136 | NOD/SCID | 50 mg/kg CPTH6 in CMC | Daily, Intraperitoneal | Significant inhibition | [1] |
| LCSC136 | NOD/SCID | 100 mg/kg CPTH6 in CMC | Daily, Intraperitoneal | Significant inhibition | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
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Carboxymethyl cellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
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Weigh the required amount of this compound powder for the desired final concentration (e.g., for a 5 mg/mL solution to dose at 50 mg/kg in a 20 g mouse, you would need 5 mg of CPTH6 per mL of 0.5% CMC).
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Add the this compound powder to the 0.5% CMC solution.
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Stir the mixture vigorously using a sterile magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or precipitate. If necessary, continue stirring or use gentle sonication in a water bath until a uniform suspension is achieved.
-
Prepare the formulation fresh before each administration to ensure stability.
Protocol 2: In Vivo Xenograft Study in Mice
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude) are suitable for xenograft studies with human cancer cell lines.
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
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Administer this compound (formulated as described in Protocol 1) or vehicle control (0.5% CMC) daily via intraperitoneal injection.
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Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).
Visualizations
Caption: Gcn5/pCAF Signaling Pathway and CPTH6 Inhibition.
Caption: Workflow for a CPTH6 In Vivo Xenograft Study.
Caption: Troubleshooting Decision Tree for CPTH6 In Vivo Studies.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grantome.com [grantome.com]
Technical Support Center: CPTH6 Hydrobromide and Western Blotting Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving CPTH6 hydrobromide and Western blotting.
This compound
This compound is a cell-permeable thiazole (B1198619) derivative that acts as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (KAT2A) and pCAF (KAT2B).[1][2] It has been shown to induce apoptosis, inhibit cell viability, and affect tubulin acetylation in various cancer cell lines, with a notable preferential effect on lung cancer stem-like cells.[2][3][4]
Frequently Asked Questions (FAQs) about this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs).[2] By inhibiting these enzymes, it leads to a reduction in the acetylation of histones (specifically H3 and H4) and other proteins like α-tubulin. This disruption of acetylation patterns can induce cell cycle arrest, apoptosis (programmed cell death), and modulate autophagy in cancer cells.[2]
Q2: What is a typical working concentration and treatment time for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values at 72 hours range from 30µM to over 200µM.[2] For lung cancer stem-like cells, concentrations between 30µM and 50µM for 72 hours have been shown to effectively induce apoptosis.[2][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. Treatment times typically range from 24 to 72 hours.[2]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound can lead to several observable cellular effects, including:
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Inhibition of cell viability and proliferation. [2]
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Induction of apoptosis , which can be measured by assays such as Annexin V staining.[2][6]
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Changes in cell cycle distribution , often an accumulation of cells in the G0/G1 phase.
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Decreased acetylation of histones and α-tubulin , which can be assessed by Western blotting.[1]
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Modulation of signaling pathways , such as the VEGF/VEGFR2 pathway.[1]
Troubleshooting Guide for this compound Experiments
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. Sub-optimal concentration: The concentration used may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to induce a response. 3. Drug inactivity: The compound may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Increase the treatment duration (e.g., up to 72 hours). 3. Ensure proper storage of the compound and prepare fresh stock solutions. |
| High levels of cell death in control (DMSO-treated) group. | 1. DMSO toxicity: Some cell lines are sensitive to higher concentrations of DMSO. | 1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments. |
| Inconsistent results between experiments. | 1. Variability in cell density: Initial cell seeding density can influence the response to treatment. 2. Inconsistent drug preparation: Variations in the preparation of the working solution. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions from a validated stock solution for each experiment. |
Signaling Pathway Affected by this compound
The following diagram illustrates the mechanism of action of this compound.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. When coupled with this compound treatment, it can be used to assess the downstream effects on protein acetylation and apoptotic markers.
Frequently Asked Questions (FAQs) about Western Blotting
Q1: What are the key steps in a Western blotting experiment?
A1: The main steps are:
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Sample Preparation: Lysing cells or tissues to extract proteins.
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Gel Electrophoresis (SDS-PAGE): Separating proteins based on their molecular weight.
-
Protein Transfer: Transferring the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Blocking non-specific binding sites on the membrane.
-
Antibody Incubation: Incubating the membrane with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
Detection: Detecting the signal produced by the enzyme-conjugated secondary antibody.
Q2: How do I choose the right membrane for my experiment?
A2: PVDF membranes are known for their high mechanical strength and are ideal for stripping and re-probing. Nitrocellulose membranes are a good choice for lower molecular weight proteins and can provide lower background.
Q3: What is the purpose of the blocking step?
A3: The blocking step is crucial to prevent the non-specific binding of antibodies to the membrane, which can lead to high background and false-positive signals.[7] Common blocking agents include non-fat dry milk and bovine serum albumin (BSA).[8]
Q4: How can I optimize my antibody concentrations?
A4: It is important to titrate both your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.[1][9] Start with the manufacturer's recommended dilution and perform a series of dilutions to determine the best concentration for your specific experimental conditions.[10]
Troubleshooting Guide for Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | 1. Inefficient protein transfer: Proteins were not effectively transferred from the gel to the membrane. 2. Low antibody concentration: The primary or secondary antibody concentration is too low. 3. Inactive antibody: The antibody has lost its activity due to improper storage or handling. 4. Low protein abundance: The target protein is not highly expressed in the sample. | 1. Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. 2. Increase the antibody concentration or incubation time.[2] 3. Use a fresh aliquot of the antibody and ensure it has been stored correctly. 4. Load more protein onto the gel or consider enriching your sample for the target protein.[11] |
| High Background | 1. Insufficient blocking: The blocking step was not effective in preventing non-specific binding. 2. High antibody concentration: The primary or secondary antibody concentration is too high. 3. Inadequate washing: Unbound antibodies were not sufficiently washed off. | 1. Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA).[7] 2. Decrease the antibody concentration. 3. Increase the number and duration of wash steps.[8] |
| Non-specific Bands | 1. Antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. High antibody concentration: The primary antibody concentration is too high. 3. Sample degradation: Proteins in the sample have been degraded, leading to smaller bands. | 1. Use a more specific antibody or try a different antibody from another manufacturer. 2. Reduce the primary antibody concentration. 3. Add protease inhibitors to your lysis buffer and handle samples on ice. |
| Uneven or "Smiling" Bands | 1. Uneven gel polymerization: The gel did not polymerize evenly. 2. High voltage during electrophoresis: Running the gel at too high a voltage can cause the gel to heat up unevenly. 3. Air bubbles during transfer: Air bubbles trapped between the gel and the membrane can impede transfer. | 1. Ensure the gel is poured carefully and allowed to polymerize completely. 2. Reduce the voltage during electrophoresis.[5][12] 3. Carefully remove any air bubbles when setting up the transfer sandwich.[13] |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). From the stock solution, prepare working solutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest CPTH6 concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, apoptosis assay).
Protocol 2: Western Blotting
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Western Blotting Experimental Workflow
The following diagram outlines the key steps in a typical Western blotting experiment.
References
- 1. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. You are being redirected... [prosci-inc.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. sinobiological.com [sinobiological.com]
- 8. clyte.tech [clyte.tech]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Bands are misshapen or uneven in Western blot | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to CPTH6 Hydrobromide and Anacardic Acid: Histone Acetyltransferase Inhibitors in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent histone acetyltransferase (HAT) inhibitors: CPTH6 hydrobromide and anacardic acid. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in the selection of the appropriate tool for your research.
Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Consequently, HAT inhibitors have emerged as promising therapeutic agents. This guide offers a side-by-side comparison of two such inhibitors, the synthetic thiazole (B1198619) derivative this compound and the natural product anacardic acid, to facilitate informed decisions in experimental design.
At a Glance: Key Differences
| Feature | This compound | Anacardic Acid |
| Primary Targets | Gcn5/pCAF[1][2] | p300/PCAF, Tip60[3][4][5] |
| Specificity | Specific for Gcn5/pCAF[1][2] | Non-specific[3][4] |
| Source | Synthetic[1] | Natural (from cashew nut shell liquid)[3] |
| Reported Biological Activities | Induction of apoptosis, cell cycle arrest, autophagy modulation[1][6] | Anti-tumor, anti-inflammatory, antimicrobial, antioxidant[7][8] |
Mechanism of Action and Signaling Pathways
This compound is a specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2] Its inhibitory action leads to histone hypoacetylation, which in turn triggers a cascade of cellular events.[6] In cancer cells, this culminates in the induction of apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c.[6] CPTH6 has also been shown to cause cell cycle arrest, primarily in the G0/G1 phase.[6]
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
Validating CPTH6 Hydrobromide's Specificity for Gcn5/pCAF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CPTH6 hydrobromide with other known histone acetyltransferase (HAT) inhibitors, focusing on its specificity for the Gcn5 and pCAF enzymes. The information presented is collated from publicly available research and is intended to assist in the evaluation of CPTH6 for preclinical studies.
Executive Summary
Comparative Inhibitor Performance
The following table summarizes the inhibitory activity of CPTH6 and other known HAT inhibitors against Gcn5, pCAF, and the off-target HAT p300. This data is compiled from various in vitro enzymatic assays.
| Inhibitor | Target(s) | Gcn5 IC50 | pCAF IC50 | p300 IC50 | Other Notable Off-Targets |
| This compound | Gcn5, pCAF | <0.8 mM [4] | Inhibits [2] | No significant inhibition [2] | Not extensively profiled in public literature. |
| Anacardic Acid | Pan-HAT inhibitor | - | ~5.0 µM | ~8.5 µM | Inhibits other HATs.[5] |
| Garcinol | p300, pCAF | - | 5 µM | 7 µM | - |
| MB-3 | Gcn5 | 100 µM | - | Weak inhibition (0.5 mM vs CBP) | Selective for Gcn5.[5] |
| CPTH2 | Gcn5 | Inhibits | - | - | - |
Note: The IC50 value for CPTH6 against Gcn5 is reported as an upper limit. The inhibition of pCAF by CPTH6 has been demonstrated qualitatively, but a specific IC50 value from enzymatic assays is not currently available in the cited literature.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of CPTH6 for Gcn5/pCAF, a combination of in vitro and cellular assays is recommended.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of purified HATs in the presence of an inhibitor. A common method is a fluorescence-based assay that detects the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.
Principle: The HAT enzyme transfers an acetyl group from acetyl-CoA to a histone substrate (e.g., a histone H3 peptide). This reaction releases CoA-SH. A thiol-sensitive fluorescent probe, such as CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin), reacts with the free thiol group of CoA-SH to produce a fluorescent signal that is proportional to the HAT activity.
Materials:
-
Purified recombinant human Gcn5, pCAF, and p300 enzymes
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound and other inhibitors
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
CPM fluorescent probe
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the HAT assay buffer.
-
In a 96-well microplate, add the HAT enzyme (Gcn5, pCAF, or p300) to each well.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the histone H3 peptide and acetyl-CoA to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of DTT or a specific HAT inhibitor).
-
Add the CPM fluorescent probe to each well and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for CPM).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a drug with its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Principle: Cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures. The inhibitor-bound target protein will be more resistant to thermal denaturation and aggregation. After cell lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining at each temperature is quantified by Western blotting.
Materials:
-
Cell line expressing Gcn5 and pCAF (e.g., a relevant cancer cell line)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for Gcn5, pCAF, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against Gcn5, pCAF, and a loading control.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples to determine the shift in the melting curve.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the validation of CPTH6.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis by protein acetyltransferase Gcn5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CPTH6 Hydrobromide and Other Epigenetic Modifiers in Oncology
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance, mechanisms, and experimental data of CPTH6 hydrobromide in comparison to established epigenetic modifiers in cancer therapy.
Epigenetic modifications are at the forefront of cancer research, offering novel therapeutic targets that regulate gene expression without altering the DNA sequence itself. Among the emerging class of epigenetic drugs, this compound, a histone acetyltransferase (HAT) inhibitor, has shown promise. This guide provides a comprehensive comparison of this compound with other key epigenetic modifiers—specifically the histone deacetylase (HDAC) inhibitor Vorinostat and the DNA methyltransferase (DNMT) inhibitor Azacitidine—backed by experimental data and detailed protocols.
Executive Summary
This compound is a novel small molecule that selectively inhibits the Gcn5 and pCAF histone acetyltransferases, leading to cell cycle arrest and apoptosis in various cancer cell lines. It has demonstrated particular efficacy against non-small cell lung cancer (NSCLC) and leukemia, with a notable ability to target cancer stem-like cells. In comparison, Vorinostat, a pan-HDAC inhibitor, and Azacitidine, a DNMT inhibitor, are more established epigenetic drugs with broader applications in cancer therapy. This guide will delve into a quantitative comparison of their efficacy, outline their distinct mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Performance: A Quantitative Overview
The in vitro cytotoxic activity of this compound, Vorinostat, and Azacitidine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency. The following tables summarize the IC50 values for each compound in various cancer cell lines, with a focus on non-small cell lung cancer (NSCLC) for comparative analysis.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | NSCLC | 73 | [1] |
| H1299 | NSCLC | 65 | [1] |
| Calu-1 | NSCLC | 77 | [1] |
| A427 | NSCLC | 81 | [1] |
| LCSC136 | Lung Cancer Stem-like Cell | 21 | [2] |
| LCSC36 | Lung Cancer Stem-like Cell | 23 | [2] |
| U-937 | Leukemia | Not specified, but effective | [3] |
| HL-60 | Leukemia | Not specified, but effective | [3] |
| HCT116 | Colon Carcinoma | Not specified, but effective | [4] |
| A2780 | Ovary Carcinoma | Not specified, but effective | [4] |
Table 2: IC50 Values of Vorinostat in NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | NSCLC | 1.94 | [5] |
| 128-88T | NSCLC | 1.69 | [5] |
| 201T | NSCLC | 1.29 | [5] |
| Calu 1 | NSCLC | 1.21 | [5] |
| H526 | Small Cell Lung Cancer | 3 | [6] |
| H209 | Small Cell Lung Cancer | 4 | [6] |
Table 3: IC50 Values of Azacitidine in NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| A549 | NSCLC | 2218 | [7] |
| SK-MES-1 | NSCLC | 1629 | [7] |
| H1792 | NSCLC | 1471 | [7] |
| H522 | NSCLC | 1948 | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data suggests that Vorinostat and Azacitidine are potent in the nanomolar to low micromolar range in NSCLC cell lines, while this compound shows efficacy in the mid-micromolar range. A key finding is the heightened sensitivity of lung cancer stem-like cells to CPTH6.[2]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of these epigenetic modifiers underpin their different biological effects.
This compound: As a HAT inhibitor, CPTH6 specifically targets the Gcn5 and pCAF enzymes.[3] These enzymes are responsible for acetylating histone and non-histone proteins, a process that generally leads to a more open chromatin structure and increased gene transcription. By inhibiting these HATs, CPTH6 induces histone hypoacetylation, leading to chromatin condensation and the repression of genes involved in cell proliferation and survival. This ultimately triggers cell cycle arrest and apoptosis.[3]
Vorinostat: In contrast, Vorinostat is a pan-HDAC inhibitor, targeting a broad range of histone deacetylases.[8] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. By inhibiting HDACs, Vorinostat causes an accumulation of acetylated histones, leading to the re-expression of silenced tumor suppressor genes. Vorinostat's effects are not limited to histones; it also affects the acetylation status of other proteins involved in key signaling pathways such as the mTOR pathway.[9]
Azacitidine: Azacitidine functions as a DNA methyltransferase (DNMT) inhibitor.[10] DNMTs are responsible for adding methyl groups to DNA, a modification that typically silences gene expression. Azacitidine is incorporated into DNA and traps DNMTs, leading to their degradation and a subsequent reduction in DNA methylation. This can lead to the re-activation of tumor suppressor genes that were silenced by hypermethylation.[10]
Signaling Pathway Diagrams
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity | Medicine and Pharmacy Reports [medpharmareports.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CPTH6 Hydrobromide Across Diverse Cell Lines: A Guide for Researchers
A comprehensive evaluation of the histone acetyltransferase inhibitor CPTH6 hydrobromide reveals preferential cytotoxicity towards cancer stem cells and diverse effects across various cancer cell lineages. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of CPTH6's cellular impact.
This compound, a known inhibitor of the histone acetyltransferases (HATs) pCAF and Gcn5, has emerged as a potential anti-cancer agent.[1][2] By inhibiting these crucial epigenetic modifiers, CPTH6 disrupts cellular processes, leading to cell cycle arrest and apoptosis in malignant cells.[2] This guide provides a comparative analysis of its effects on different cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
In Vitro Efficacy of this compound: A Comparative Summary
The cytotoxic and anti-proliferative effects of CPTH6 have been evaluated across a range of cancer cell lines, with a notable preferential effect on lung cancer stem-like cells (LCSCs) compared to non-small cell lung cancer (NSCLC) cell lines and other solid tumors.
| Cell Line | Cell Type | IC50 (µM) at 72h | Key Observations |
| Lung Cancer | |||
| LCSC18 | Lung Cancer Stem-like Cell | 12 | Highly sensitive. |
| LCSC136 | Lung Cancer Stem-like Cell | 21 | Strong growth-inhibitory effect.[3] |
| LCSC36 | Lung Cancer Stem-like Cell | 23 | Significant growth inhibition.[3] |
| LCSC223 | Lung Cancer Stem-like Cell | 25 | Sensitive to CPTH6 treatment.[3] |
| LCSC229 | Lung Cancer Stem-like Cell | 29 | Moderate sensitivity.[3] |
| LCSC196 | Lung Cancer Stem-like Cell | 36 | Moderate sensitivity.[3] |
| LCSC143 | Lung Cancer Stem-like Cell | 67 | Least sensitive among LCSCs tested.[3] |
| H1299 | Non-Small Cell Lung Cancer | 65 | Sensitive among NSCLC lines.[4] |
| A549 | Non-Small Cell Lung Cancer | 73 | Moderate sensitivity.[4] |
| Calu-1 | Non-Small Cell Lung Cancer | 77 | Moderate sensitivity.[4] |
| A427 | Non-Small Cell Lung Cancer | 81 | Moderate sensitivity.[4] |
| H1650 | Non-Small Cell Lung Cancer | 83 | Moderate sensitivity.[4] |
| Calu-3 | Non-Small Cell Lung Cancer | 85 | Moderate sensitivity.[4] |
| H460 | Non-Small Cell Lung Cancer | 147 | Lower sensitivity.[4] |
| H1975 | Non-Small Cell Lung Cancer | 198 | Lower sensitivity.[4] |
| HCC827 | Non-Small Cell Lung Cancer | 205 | Lowest sensitivity among NSCLC lines tested.[4] |
| Leukemia | |||
| U-937 | Acute Myeloid Leukemia | >25% inhibition at 100µM | Susceptible to CPTH6-induced apoptosis.[1] |
| HL-60 | Acute Myeloid Leukemia | >25% inhibition at 100µM | Shows cell cycle arrest and apoptosis.[1] |
| Other Solid Tumors | |||
| HCT116 | Colon Carcinoma | >25% inhibition at 100µM | Sensitive to CPTH6.[1] |
| HT-29 | Colon Carcinoma | >25% inhibition at 100µM | CPTH6 induces PARP cleavage.[1] |
| A2780 | Ovary Carcinoma | >25% inhibition at 100µM | Moderate sensitivity.[1] |
| LAN-5 | Neuroblastoma | >25% inhibition at 100µM | Differentiating effects observed.[2] |
| U-87 | Glioblastoma | >25% inhibition at 100µM | Moderate sensitivity.[1] |
| M14 | Melanoma | >25% inhibition at 100µM | Shows decreased histone acetylation. |
| MCF7 | Breast Carcinoma | >25% inhibition at 100µM | Shows decreased histone acetylation. |
| Non-Cancerous Cell Lines | |||
| - | - | Limited data available | One study suggests a better safety profile on normal cells compared to another compound, but specific IC50 values are not provided. |
Mechanism of Action: From HAT Inhibition to Apoptosis
CPTH6 selectively inhibits the histone acetyltransferases pCAF and Gcn5.[1][5] This inhibition leads to a decrease in the acetylation of histone H3 and non-histone proteins like α-tubulin.[4] The downstream consequences of this epigenetic modification are cell cycle arrest, primarily in the G0/G1 phase, and the induction of apoptosis through the mitochondrial pathway.[2]
Caption: CPTH6-induced signaling pathway.
Studies have shown that CPTH6 treatment leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2] Furthermore, the overexpression of the anti-apoptotic proteins Bcl-2 and Bcl-xL has been found to reduce the apoptotic effects of CPTH6, confirming the involvement of the mitochondrial pathway.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
Cell Viability Assay (MTT Assay)
Caption: Workflow for MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Caption: Workflow for cell cycle analysis using PI staining.
-
Cell Treatment and Fixation: Treat cells with CPTH6, then harvest and fix them in ice-cold 70% ethanol.
-
Washing and RNAse Treatment: Wash the fixed cells with PBS and then treat with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Histone Acetylation
-
Protein Extraction: Extract total protein or nuclear proteins from CPTH6-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histone H3 and total histone H3 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising anti-cancer agent with a clear mechanism of action involving the inhibition of pCAF and Gcn5 HATs. Its preferential activity against lung cancer stem-like cells is particularly noteworthy and warrants further investigation for the development of targeted therapies against this resilient cell population.
However, to fully understand the therapeutic potential of CPTH6, further research is needed. Specifically, more extensive studies on a wider range of cancer cell lines, including more detailed dose-response curves to establish precise IC50 values, are required. Crucially, a thorough evaluation of its effects on a variety of non-cancerous human cell lines is necessary to determine its selectivity and potential for off-target toxicity. A deeper dive into the downstream molecular events that link pCAF/Gcn5 inhibition to the modulation of Bcl-2 family proteins will provide a more complete picture of its apoptotic signaling pathway. Such studies will be instrumental in guiding the future clinical development of CPTH6 as a novel epigenetic-based cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-Cancer Effects of CPTH6 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of CPTH6 hydrobromide with other histone acetyltransferase (HAT) inhibitors and traditional chemotherapeutic agents. The information presented is supported by experimental data to facilitate informed decisions in cancer research and drug development.
Executive Summary
This compound is a novel small molecule that functions as a histone acetyltransferase (HAT) inhibitor, specifically targeting the p300/CBP-associated factor (pCAF) and General control non-derepressible 5 (Gcn5) enzymes.[1][2] Experimental evidence demonstrates its potent anti-cancer effects, particularly in non-small cell lung cancer (NSCLC) and leukemia, by inducing apoptosis (programmed cell death), especially in cancer stem-like cells (CSCs).[3][4] This guide compares the efficacy of CPTH6 with other HAT inhibitors and standard-of-care chemotherapy drugs, cisplatin (B142131) and etoposide (B1684455), providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Efficacy of Anti-Cancer Agents
The anti-proliferative activity of CPTH6 and its comparators has been evaluated across various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | CPTH6 IC50 (µM) | Cisplatin IC50 (µM) | Etoposide IC50 (µM) | Reference |
| A549 | 73 | 3.069 - 30 | 3.49 | [3][5][6][7] |
| H1299 | 65 | 7.14 - 27 | Not Available | [3][5][8] |
| Calu-1 | 77 | 13.68 | Not Available | [3][6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Mechanism of Action: A Comparative Overview
CPTH6, cisplatin, and etoposide induce cancer cell death through distinct mechanisms, primarily culminating in the activation of apoptotic pathways.
This compound: Targeting Histone Acetylation
CPTH6 selectively inhibits the HAT activity of pCAF and Gcn5.[1][2] This inhibition leads to the hypoacetylation of histone and non-histone proteins, including α-tubulin.[1][2] The altered acetylation status of these proteins is believed to disrupt cellular processes and trigger the intrinsic pathway of apoptosis.
Cisplatin: DNA Damage and Apoptotic Signaling
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming cross-links with DNA. This DNA damage blocks cell division and replication, ultimately leading to the activation of apoptotic signaling cascades.
Etoposide: Topoisomerase II Inhibition
Etoposide is a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks. This accumulation of DNA damage triggers cell cycle arrest and apoptosis.
Signaling Pathways
The signaling pathways activated by CPTH6, cisplatin, and etoposide converge on the activation of the apoptotic machinery.
CPTH6-Induced Apoptosis Signaling Pathway
CPTH6-mediated inhibition of pCAF and Gcn5 initiates a cascade of events leading to mitochondrial-mediated apoptosis. This involves the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspase-9 and caspase-3.[1][2]
Caption: CPTH6-induced apoptosis pathway.
General Apoptotic Pathway for Chemotherapeutics
Cisplatin and etoposide, through DNA damage, activate similar intrinsic apoptotic pathways, often involving the p53 tumor suppressor protein, which in turn modulates the Bcl-2 family proteins to initiate mitochondrial outer membrane permeabilization.
Caption: General apoptotic pathway for DNA-damaging agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or etoposide. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Acetylation
This technique is used to detect changes in the acetylation levels of specific proteins, such as histones and α-tubulin.
Workflow:
Caption: Workflow for Western blot analysis.
Methodology:
-
Sample Preparation: Treat cells with the compounds of interest. Lyse the cells to extract proteins.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the acetylated protein of interest (e.g., anti-acetyl-H3 or anti-acetyl-α-tubulin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein acetylation.
Conclusion
This compound demonstrates significant anti-cancer activity, particularly against NSCLC and leukemia cells, by inhibiting pCAF and Gcn5 HATs and inducing apoptosis. Its preferential targeting of cancer stem-like cells suggests a potential advantage in overcoming drug resistance and tumor recurrence.[3] While traditional chemotherapeutics like cisplatin and etoposide are potent inducers of apoptosis, their mechanisms are associated with significant side effects. The targeted nature of CPTH6 may offer a more favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of CPTH6, both as a monotherapy and in combination with existing anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. netjournals.org [netjournals.org]
- 8. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CPTH6 Hydrobromide and Other Histone Acetyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor CPTH6 hydrobromide with other notable HAT inhibitors, including C646, Anacardic Acid, and Garcinol. The information presented is supported by experimental data from various studies, with a focus on their mechanisms of action, cellular effects, and the methodologies used to validate these findings.
Mechanism of Action and Target Specificity
Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone and non-histone proteins. This modification generally leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors a promising class of therapeutic agents.
This compound is a thiazole (B1198619) derivative identified as a potent inhibitor of the GCN5 (General Control Nonderepressible 5) and p300/CBP-associated factor (PCAF), both members of the GNAT (Gcn5-related N-acetyltransferase) family.[1][2][3] Its inhibitory action leads to the hypoacetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin.[2][4] This activity has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2]
C646 is a selective inhibitor of the KAT3 family of HATs, specifically p300 and CREB-binding protein (CBP).[5][6] It acts as a competitive inhibitor with respect to the histone substrate.[7] C646 has been demonstrated to induce cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[6][8]
Anacardic Acid , a natural product derived from cashew nut shells, exhibits inhibitory activity against multiple HATs, including p300, PCAF, and Tip60.[9][10][11] It functions as a non-competitive inhibitor of HAT activity.[11] Its downstream effects include the suppression of NF-κB regulated gene products involved in cell survival and proliferation.[12]
Garcinol , a polyisoprenylated benzophenone (B1666685) from the fruit rind of Garcinia indica, is a potent inhibitor of p300 and PCAF.[13][14] It acts as a competitive inhibitor with respect to the histone substrate.[13] Garcinol has been shown to suppress cancer cell proliferation and induce apoptosis.[15] Interestingly, some studies also suggest it can inhibit HDAC11.[16]
Comparative Performance: In Vitro Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against their respective target HATs. It is important to note that the experimental conditions, such as the substrate used and the assay format, can vary between studies, which may affect the absolute IC50 values.
| Inhibitor | Target HAT | IC50 | Substrate | Assay Type | Reference |
| This compound | Gcn5 | Significant Inhibition | Histone H3/H4 | In vitro HAT assay | [1] |
| pCAF | Significant Inhibition | Histone H3/H4 | In vitro HAT assay | [1] | |
| C646 | p300 | 400 nM (Ki) | Histone H4 peptide | Radioactive HAT assay | [5] |
| Anacardic Acid | p300 | ~8.5 µM | Core histones | In vitro HAT assay | [9] |
| pCAF | ~5 µM | Core histones | In vitro HAT assay | [9] | |
| Garcinol | p300 | ~7 µM | Core histones | Filter binding assay | [17] |
| pCAF | ~5 µM | Core histones | Filter binding assay | [17] |
Comparative Performance: Cellular Activity
The following table presents the IC50 values of the inhibitors in various cancer cell lines, demonstrating their anti-proliferative activity.
| Inhibitor | Cell Line | Cancer Type | IC50 (72h) | Reference |
| This compound | A549 | Non-small cell lung cancer | 73 µM | [4] |
| H1299 | Non-small cell lung cancer | 65 µM | [4] | |
| Calu-1 | Non-small cell lung cancer | 77 µM | [4] | |
| C646 | gADSCs | Adipose-derived stem cells | 40 µM (IC50 for proliferation) | [8] |
| Anacardic Acid | DU145 | Prostate Cancer | Suppressed NF-κB activation | [12] |
| SCC4 | Squamous Cell Carcinoma | Suppressed NF-κB activation | [12] | |
| Garcinol | RH30 | Rhabdomyosarcoma | 15-25 µM | [15] |
| RD | Rhabdomyosarcoma | 30-55 µM | [15] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant HAT enzyme (e.g., GCN5, pCAF, p300)
-
Histone substrate (e.g., core histones, histone H3 or H4 peptide)
-
[³H]-Acetyl-Coenzyme A
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Inhibitor stock solution (e.g., CPTH6 in DMSO)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the HAT assay buffer, histone substrate, and the desired concentration of the inhibitor or vehicle (DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto the P81 filter paper.
-
Wash the filter paper three times with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HAT inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HAT inhibitor for the desired time period (e.g., 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
HAT inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the HAT inhibitor for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for Histone Acetylation
This technique is used to detect the levels of specific histone acetylation marks.
Materials:
-
Cancer cell line of interest
-
HAT inhibitor
-
Acid extraction buffer (e.g., 0.2 N HCl) or lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (high percentage, e.g., 15-18%, for good resolution of histones)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the HAT inhibitor.
-
Extract histones using acid extraction or prepare total cell lysates.
-
Quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. The recommended dilution for the primary antibody should be determined from the manufacturer's datasheet, but a starting point of 1:1000 is common.[18][20][21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. A common dilution for the secondary antibody is 1:2000 to 1:5000.[18]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosensitizing effect of the histone acetyltransferase inhibitor anacardic acid on various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Garcinol-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 21. abcam.cn [abcam.cn]
CPTH6 Hydrobromide: Unveiling Differential Efficacy in 2D vs. 3D Cancer Cell Culture Models
A Comparative Guide for Researchers and Drug Development Professionals
The transition from traditional two-dimensional (2D) cell monolayers to three-dimensional (3D) cell cultures is revolutionizing preclinical drug screening by offering a more physiologically relevant tumor microenvironment. This guide provides an objective comparison of the efficacy of CPTH6 hydrobromide, a histone acetyltransferase (HAT) inhibitor, in 2D versus 3D cancer cell culture models, supported by experimental data and detailed protocols. This information is crucial for researchers in oncology and drug development seeking to optimize their in vitro testing strategies.
Enhanced Sensitivity of 3D Spheroid Cultures to CPTH6
Experimental evidence strongly indicates that cancer cells cultured in 3D spheroids exhibit greater sensitivity to this compound compared to their counterparts grown in 2D monolayers. This is particularly evident in studies involving lung cancer stem-like cells (LCSCs), which are known to be key drivers of tumor initiation and relapse.
LCSCs grown as undifferentiated spheroids, a 3D culture model that mimics the architecture of solid tumors, are significantly more susceptible to the growth-inhibitory and pro-apoptotic effects of CPTH6 than their differentiated progeny cultured in adherent 2D conditions.[1][2] This suggests that the 3D context, which promotes a stem-like and undifferentiated state, renders cancer cells more vulnerable to HAT inhibition by CPTH6.
Comparative Efficacy Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for CPTH6 in various non-small cell lung cancer (NSCLC) cell lines grown in 2D culture and patient-derived LCSC lines grown as 3D spheroids.
| Cell Line/Culture Type | Culture Model | IC50 (µM) after 72h | Reference |
| NSCLC Cell Lines | |||
| A549 | 2D Adherent | 73 | [1] |
| H1299 | 2D Adherent | 65 | [1] |
| Calu-1 | 2D Adherent | 77 | [1] |
| A427 | 2D Adherent | 81 | [1] |
| Calu-3 | 2D Adherent | 85 | [1] |
| HCC827 | 2D Adherent | 205 | [1] |
| H460 | 2D Adherent | 147 | [1] |
| H1975 | 2D Adherent | 198 | [1] |
| H1650 | 2D Adherent | 83 | [1] |
| Lung Cancer Stem-like Cells (LCSCs) | |||
| LCSC18 | 3D Spheroid | 12 | [3] |
| LCSC136 | 3D Spheroid | 21 | [3] |
| LCSC36 | 3D Spheroid | 23 | [3] |
| LCSC223 | 3D Spheroid | 25 | [3] |
| LCSC229 | 3D Spheroid | 29 | [3] |
| LCSC196 | 3D Spheroid | 36 | [3] |
| LCSC143 | 3D Spheroid | 67 | [3] |
The data clearly demonstrates that the IC50 values for CPTH6 in LCSC-derived 3D spheroids are consistently and significantly lower than those observed in established NSCLC cell lines cultured in 2D. This highlights the enhanced efficacy of CPTH6 in a more physiologically representative 3D tumor model.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
2D Adherent Cell Culture Protocol
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in standard tissue culture-treated plates at a density of 3 x 10³ to 5 x 10³ cells per well in a 96-well plate.
-
Culture Medium: Use appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
CPTH6 Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound.
-
Duration of Treatment: Incubate the cells with the compound for 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
3D Spheroid Culture Protocol for LCSCs
-
Cell Source: Isolate LCSCs from patient-derived xenografts or primary tumors.
-
Spheroid Formation: Plate single cells in ultra-low attachment plates or hanging drop cultures.
-
Culture Medium: Use a serum-free medium supplemented with essential growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) to maintain stemness.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until spheroids are formed (typically 4-10 days).
-
CPTH6 Treatment: Gently replace the medium with fresh spheroid culture medium containing a range of CPTH6 concentrations.
-
Duration of Treatment: Treat the spheroids for 72 hours.
-
Spheroid Viability Assay: Measure cell viability using a 3D-compatible assay like CellTiter-Glo® 3D Cell Viability Assay, which has enhanced lytic capacity for spheroids.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of CPTH6 and the experimental workflow for comparing its efficacy in 2D and 3D cultures.
CPTH6 Signaling Pathway
Caption: CPTH6 inhibits Gcn5/pCAF, leading to reduced acetylation and apoptosis.
Experimental Workflow: 2D vs. 3D Efficacy Comparison
Caption: Workflow for comparing CPTH6 efficacy in 2D and 3D cell cultures.
Conclusion
The presented data and methodologies underscore the importance of selecting appropriate in vitro models for drug screening. The histone acetyltransferase inhibitor this compound demonstrates significantly greater potency in 3D spheroid cultures of lung cancer stem-like cells compared to traditional 2D monolayer cultures of established cancer cell lines. This suggests that 3D models, by better recapitulating the in vivo tumor microenvironment and cellular states, can provide more predictive data on drug efficacy. Researchers and drug development professionals are encouraged to consider the adoption of 3D culture systems to enhance the translational relevance of their preclinical findings.
References
A Comparative Analysis of CPTH6 Hydrobromide and Standard Chemotherapy in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison between the investigational compound CPTH6 hydrobromide and standard chemotherapy agents, with a particular focus on their application in glioblastoma, a notoriously difficult-to-treat primary brain tumor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical efficacy, and available toxicity data for these compounds.
Executive Summary
This compound is a synthetic thiazole (B1198619) derivative that functions as a histone acetyltransferase (HAT) inhibitor, specifically targeting Gcn5 and pCAF. Its mechanism of action is distinct from traditional DNA-damaging chemotherapy agents. Standard chemotherapy, exemplified here by temozolomide (B1682018) (the current standard of care for glioblastoma), acts primarily as a DNA alkylating agent, inducing cell death through irreparable DNA damage.
Preclinical evidence suggests that this compound exhibits anti-cancer activity across various cell lines, including glioblastoma. However, a direct head-to-head comparison with temozolomide in glioblastoma models is not yet available in published literature. This guide compiles and juxtaposes the existing data to provide a preliminary comparative framework.
Mechanism of Action
This compound: Epigenetic Modulation through HAT Inhibition
This compound exerts its anti-neoplastic effects by inhibiting the activity of the histone acetyltransferases Gcn5 (KAT2A) and p300/CBP-associated factor (pCAF or KAT2B).[1] These enzymes play a crucial role in the regulation of gene expression by adding acetyl groups to histone proteins, leading to a more relaxed chromatin structure that is accessible to transcription factors. By inhibiting these HATs, CPTH6 induces histone hypoacetylation, resulting in a condensed chromatin state and the repression of genes essential for cancer cell proliferation and survival.[1]
Furthermore, the anti-tumor activity of Gcn5/pCAF inhibition extends beyond histone modification. These enzymes also acetylate non-histone proteins involved in critical cellular pathways. In the context of glioma, GCN5 has been shown to potentiate proliferation and invasion through the STAT3 and Akt signaling pathways.[2] Knockdown of GCN5 in glioma cells leads to reduced expression of phosphorylated STAT3 and Akt, as well as downstream targets like PCNA and MMP9, and an increased expression of the cell cycle inhibitor p21.[2]
Standard Chemotherapy (Temozolomide): DNA Damage Induction
Temozolomide is an oral alkylating agent that is the cornerstone of chemotherapy for glioblastoma.[3][4] It is a prodrug that spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH.[4] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) residues.[4] The cytotoxic effects of temozolomide are primarily attributed to the O6-methylguanine adduct, which, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks during subsequent rounds of DNA replication.[5] This triggers a DNA damage response (DDR) cascade involving the activation of ATR-CHK1, p53, and NF-κB pathways, ultimately leading to cell cycle arrest and apoptosis.[5][6]
Signaling Pathway Diagrams
Figure 1: CPTH6 Mechanism of Action.
Figure 2: Temozolomide Mechanism of Action.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies of this compound and temozolomide in glioblastoma are lacking. The following tables summarize available in vitro and in vivo data from separate preclinical studies. It is important to note that variations in experimental conditions can significantly influence outcomes.
In Vitro Cytotoxicity
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Temozolomide | U-87 MG | 72 hours | 104.46 | [7] |
| U-87 MG | 72 hours | 230.0 (median) | [8] | |
| U-87 MG | 72 hours | ~200-400 | [9] | |
| This compound | U-87 MG | Not Reported | Data not available | [1] |
| LCSC (Lung Cancer Stem-like Cells) | 72 hours | 12 - 67 | [10] | |
| Acute Myeloid Leukemia Cell Lines | Not Reported | Induces apoptosis | [11] |
Note: IC50 values for temozolomide in U-87 MG cells show variability across different studies, which may be attributed to differences in experimental protocols.
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Temozolomide | Glioblastoma (U251, SF-295) | Athymic Mice | 200 mg/kg on Days 1, 5, and 9 | 7 of 9 mice tumor-free in U251 model; prolonged survival by 127% in SF-295 model. | [12] |
| Glioblastoma (U87MG) | BALB/c-nude mice | 10 mg/kg, 5 times a week | Reduced tumor growth. | [13] | |
| This compound | Non-Small Cell Lung Cancer (LCSC-derived) | Nude Mice | Not specified | Inhibited tumor growth and reduced cancer stem cell content. | [13] |
Toxicity Profile
This compound
Preclinical toxicity data for this compound is limited. One study in a non-small cell lung cancer xenograft model reported that the treatment was well-tolerated, with no significant signs of toxicity as assessed by body weight, diet consumption, and behavioral changes in the mice.[14] However, detailed hematological and biochemical toxicity data are not yet available.
Standard Chemotherapy (Temozolomide)
The toxicity profile of temozolomide is well-characterized from both preclinical and clinical studies.
-
Preclinical Toxicity (Mice): At higher doses (e.g., 100 mg/kg daily for 5 days), significant toxicity, including mortality, has been observed in mice.[15] Doses higher than 10 mg/kg have been noted to induce toxicity in some mouse models.[13]
-
Clinical Toxicity (Humans): The most common dose-limiting toxicities are myelosuppression, particularly neutropenia and thrombocytopenia.[2] Other common side effects include nausea, vomiting, fatigue, and headache.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U-87 MG) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or temozolomide) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human glioblastoma cells (e.g., U-87 MG) are harvested and suspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) are injected subcutaneously or orthotopically (intracranially) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (for subcutaneous models) or a detectable signal (for orthotopic models using bioluminescence imaging). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²) or through imaging.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (this compound or temozolomide) is administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Efficacy endpoints may include tumor growth inhibition, tumor regression, and overall survival of the animals.
-
Toxicity Monitoring: Animal body weight, food and water consumption, and general health are monitored regularly to assess treatment-related toxicity. At the end of the study, organs may be collected for histopathological analysis.
Conclusion
This compound represents a promising investigational agent with a distinct epigenetic mechanism of action that differentiates it from standard DNA-damaging chemotherapies like temozolomide. While preclinical data indicates its potential as an anti-cancer agent, particularly in targeting cancer stem-like cells, a comprehensive comparison with standard-of-care agents in relevant models such as glioblastoma is still needed. The available data suggests that CPTH6 may have a favorable toxicity profile, but more detailed studies are required to confirm this.
Future research should focus on direct, head-to-head preclinical studies comparing the efficacy and toxicity of this compound with temozolomide in orthotopic glioblastoma models. Furthermore, elucidating the full spectrum of non-histone targets of Gcn5/pCAF in glioblastoma could provide deeper insights into the therapeutic potential of this novel agent and inform the development of rational combination therapies.
References
- 1. The function of histone methylation and acetylation regulators in GBM pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCN5 Potentiates Glioma Proliferation and Invasion via STAT3 and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide and tranilast synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cystathionine gamma-lyase (CTH) inhibition attenuates glioblastoma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CPTH6 Hydrobromide: A Comparative Analysis of Gcn5/pCAF Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CPTH6 hydrobromide, a selective inhibitor of the Gcn5/pCAF histone acetyltransferases (HATs), with other emerging alternatives in the field of oncology. The information presented is collated from preclinical research findings to support independent verification and guide future drug development efforts.
Executive Summary
This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in non-small cell lung cancer (NSCLC) and leukemia. Its mechanism of action involves the inhibition of Gcn5 and pCAF, leading to histone hypoacetylation, cell cycle arrest, and apoptosis. This guide compares the efficacy of this compound with other Gcn5/pCAF inhibitors and broader HAT inhibitors, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways.
Comparative Efficacy of HAT Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives against various cancer cell lines, primarily focusing on lung cancer. It is crucial to note that direct head-to-head comparative studies are limited, and the presented data is aggregated from multiple independent research publications. Experimental conditions, such as cell lines and assay duration, may vary.
Table 1: In Vitro Efficacy (IC50) of Gcn5/pCAF Inhibitors in Lung Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Gcn5/pCAF | A549 | ~70 | [1] |
| H1299 | ~65 | [1] | ||
| Calu-1 | ~77 | [1] | ||
| H460 | ~81 | [1] | ||
| LCSC136 (Lung Cancer Stem-like) | 21 | [2] | ||
| LCSC36 (Lung Cancer Stem-like) | 23 | [2] | ||
| LCSC18 (Lung Cancer Stem-like) | 12 | [2] | ||
| Anacardic Acid | p300/PCAF | A549 | 2.75±0.25 µg/ml | [3] |
| Garcinol | p300/PCAF | Human Lung Carcinoma | 10 | [4] |
| MB-3 (Butyrolactone 3) | Gcn5 | Not specified for lung cancer | 100 (general) | [5] |
Table 2: In Vitro Efficacy (IC50) of Other Relevant HAT Inhibitors in Lung Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| A-485 | p300/CBP | A549 | Not specified | [6] |
| H1299 | Not specified | [6] | ||
| SGC-CBP30 | CREBBP/EP300 | Not specified for lung cancer | 0.021 (CREBBP), 0.038 (EP300) | [7] |
| WM-8014 | KAT6A | Mouse Embryonic Fibroblasts | 2.4 | [8] |
| W2014-S | STAT3 | A549 | 0.89 | [9] |
| PC-9 | 2.36 | [9] |
Key Experimental Protocols
To facilitate the independent verification of the cited research, detailed methodologies for critical experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induction by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of a compound's anti-tumor efficacy in a living organism.[12][13][14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) regularly.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the compound should be administered to the control group.
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
Signaling Pathways and Mechanisms of Action
The inhibition of Gcn5 and PCAF by this compound disrupts the acetylation of histone and non-histone proteins, leading to downstream effects that culminate in cancer cell death.
Caption: this compound inhibits Gcn5/pCAF, leading to apoptosis.
The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting Gcn5 and pCAF, it reduces both histone and α-tubulin acetylation. Decreased histone acetylation leads to a more condensed chromatin state, repressing the transcription of genes involved in cell survival. Reduced α-tubulin acetylation can affect microtubule stability and dynamics, contributing to cell cycle arrest and apoptosis. Furthermore, inhibition of Gcn5/pCAF has been shown to reduce the properties of cancer stem-like cells.
Caption: Workflow for evaluating the efficacy of anti-cancer compounds.
This workflow outlines the key stages in assessing the preclinical efficacy of a novel compound like this compound, from initial in vitro screening to in vivo validation in animal models.
Conclusion
This compound is a promising Gcn5/pCAF inhibitor with demonstrated anti-cancer properties, particularly against lung cancer stem-like cells. The comparative data presented in this guide, while not from direct head-to-head studies, provides a valuable resource for researchers to contextualize the efficacy of this compound against other HAT inhibitors. The detailed experimental protocols and pathway diagrams are intended to facilitate the independent verification of these findings and support the rational design of future studies in the pursuit of novel epigenetic cancer therapies. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. abt-869.com [abt-869.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CPTH6 Hydrobromide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of CPTH6 hydrobromide based on established laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the complete SDS provided by their chemical supplier for specific disposal instructions and comply with all applicable national, state, and local regulations.
This compound is a thiazole (B1198619) derivative that should be considered hazardous until comprehensive toxicological and ecological data becomes available.[1] Therefore, cautious handling and adherence to strict disposal protocols are essential to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (inspect for integrity before use)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or solution). Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][4]
Disposal of Solid this compound
-
Containerization:
-
Place neat, unadulterated this compound waste into its original container if possible, or a clearly labeled, sealable, and chemically compatible container.
-
Ensure the container is in good condition, free from leaks or damage.[5]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
-
Storage:
-
Arranging for Disposal:
Disposal of this compound Solutions
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][9]
-
Segregation:
-
Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your EHS office.
-
-
Containerization:
-
Collect waste solutions in a sealable, chemical-resistant container (plastic is often preferred for liquid waste).[3]
-
Leave some headspace in the container (around 10-15%) to allow for vapor expansion.
-
-
Labeling:
-
Label the container with "Hazardous Waste" and list all constituents, including the full name "this compound" and the solvent(s) with their approximate concentrations.
-
-
Storage:
-
Store the sealed liquid waste container in the designated SAA, ensuring it is properly segregated from incompatible waste materials.
-
-
Arranging for Disposal:
-
Follow your institution's procedures to request a hazardous waste pickup from your EHS office or approved waste vendor.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols and do not stem from specific experimental results. The key principle is the isolation and proper disposal of the chemical through certified channels, in accordance with federal, state, and local regulations.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. caymanchem.com [caymanchem.com]
Personal protective equipment for handling CPTH6 hydrobromide
Essential Safety and Handling Guide for CPTH6 Hydrobromide
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a thiazole (B1198619) derivative used in cancer research. Given that this compound is for research purposes and should be considered hazardous until more information is available, a stringent adherence to safety protocols is paramount.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. A risk assessment should always be conducted prior to handling, but the following table outlines the recommended PPE based on the physical form of the compound and the task being performed.
| Task | Form of this compound | Recommended PPE |
| Handling/Weighing Solid | Crystalline Solid | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown resistant to hazardous drugs. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: N95 respirator or higher, especially if not handled in a containment device. |
| Preparing Solutions | Solid being dissolved in a solvent (e.g., DMSO, DMF, Ethanol) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown resistant to hazardous drugs. - Eye Protection: Chemical safety goggles and a face shield. - Ventilation: All work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet. |
| Administering to Cultures/Animals | Liquid Solution | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown resistant to hazardous drugs. - Eye Protection: Chemical safety goggles. |
II. Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Procedure | Guideline |
| Receiving | Inspect the package for any signs of damage or leakage upon arrival. Wear appropriate PPE when unpacking. |
| Storage | Store the crystalline solid at -20°C for long-term stability (≥4 years).[1] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] All containers should be sealed and stored away from moisture.[2] |
| Weighing | Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. |
| Solution Preparation | This compound is soluble in organic solvents like DMSO and DMF at approximately 25 mg/ml, and in ethanol (B145695) at about 0.5 mg/ml.[1] It is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer.[1] It is recommended not to store aqueous solutions for more than one day.[1] |
III. Spill Management and Disposal Plan
Prompt and correct response to spills is essential to prevent exposure and environmental contamination.
| Action | Procedure |
| Spill Cleanup | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills of solid material, gently cover with absorbent pads to avoid raising dust. 4. For liquid spills, absorb with inert material (e.g., vermiculite, sand). 5. Collect all contaminated materials into a designated hazardous waste container. 6. Clean the spill area with a suitable decontaminating solution, followed by soap and water. |
| Disposal | All waste, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash or down the drain. |
IV. Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship for selecting the appropriate level of personal protective equipment.
Caption: Workflow for handling this compound.
Caption: Logic for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
